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  • Product: 6-Iodo-2-methoxypyridin-3-ol
  • CAS: 1310949-56-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 6-Iodo-2-methoxypyridin-3-ol (CAS 1310949-56-4)

[1] Executive Summary 6-Iodo-2-methoxypyridin-3-ol (CAS 1310949-56-4) is a highly functionalized pyridine scaffold increasingly utilized in modern medicinal chemistry.[1] Characterized by a unique substitution pattern th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Iodo-2-methoxypyridin-3-ol (CAS 1310949-56-4) is a highly functionalized pyridine scaffold increasingly utilized in modern medicinal chemistry.[1] Characterized by a unique substitution pattern that combines an electron-donating hydroxyl group, a methoxy moiety, and an electrophilic iodine atom, this compound serves as a versatile building block for the synthesis of complex heterocycles.[1] Its structural geometry allows for orthogonal functionalization—enabling simultaneous engagement in Suzuki-Miyaura cross-couplings (at C6) and O-alkylation or hydrogen bonding interactions (at C3).[1] This guide outlines its physicochemical profile, validated synthesis protocols, and strategic applications in drug discovery, specifically within the kinase inhibitor space.[1]

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound is defined by the presence of a hydroxyl group at the meta-position relative to the pyridine nitrogen, flanked by a methoxy group at the ortho-position.[1] The iodine atom at the C6 position provides a reactive handle for transition-metal catalyzed cross-couplings.[1]

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name 6-Iodo-2-methoxypyridin-3-ol
CAS Number 1310949-56-4
Molecular Formula C₆H₆INO₂
Molecular Weight 251.02 g/mol
SMILES COC1=C(O)C=CC(I)=N1
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
pKa (Calculated) ~8.5 (Hydroxyl group)
LogP (Calculated) ~1.8
Storage Conditions 2–8°C, inert atmosphere, protect from light

Synthetic Route & Methodology

The synthesis of 6-iodo-2-methoxypyridin-3-ol relies on the regioselective electrophilic aromatic substitution (EAS) of the precursor 2-methoxypyridin-3-ol .[1] The hydroxyl group at C3 acts as the primary directing group, activating the para-position (C6) for iodination.[1] The methoxy group at C2 reinforces this directionality while blocking the C2 position.[1]

Reaction Scheme

The following diagram illustrates the regioselective iodination pathway and potential side reactions.

SynthesisPath Precursor 2-Methoxypyridin-3-ol (Starting Material) Intermediate Transition State (Sigma Complex) Precursor->Intermediate Electrophilic Attack Reagent NIS (1.05 eq) MeCN, 0°C to RT Reagent->Intermediate Product 6-Iodo-2-methoxypyridin-3-ol (Target) Intermediate->Product -H+ (Regioselective) Byproduct 4,6-Diiodo impurity (Over-iodination) Product->Byproduct Excess NIS

Figure 1: Synthetic pathway for 6-Iodo-2-methoxypyridin-3-ol showing regioselective iodination at C6.

Detailed Protocol: Regioselective Iodination

Objective: Synthesize 6-iodo-2-methoxypyridin-3-ol with >95% purity, minimizing di-iodinated byproducts.

Reagents:

  • 2-Methoxypyridin-3-ol (1.0 eq)[1]

  • N-Iodosuccinimide (NIS) (1.05 eq)[1]

  • Acetonitrile (MeCN) or DMF (0.2 M concentration)[1]

  • Sodium thiosulfate (sat.[1] aq.)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-methoxypyridin-3-ol (10 mmol) in anhydrous MeCN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0°C using an ice bath to suppress over-iodination kinetics.

  • Addition: Add NIS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Note: Slow addition is critical to maintain low instantaneous concentration of the electrophile.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS.[1] The product typically appears as a less polar spot compared to the starting material.[1]

  • Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate (20 mL) to reduce unreacted iodine (indicated by the disappearance of any brown/yellow color).

  • Extraction: Remove MeCN under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify the crude solid via silica gel flash chromatography (Gradient: 0–40% EtOAc in Hexanes).

Expert Insight: The C3-hydroxyl group is a powerful activating group.[1] Using molecular iodine (


) with a base (e.g., 

) is an alternative, but NIS often provides cleaner profiles in acetonitrile.[1] If 4,6-diiodo byproducts are observed, reduce reaction temperature or switch solvent to DMF.

Reactivity & Applications in Drug Discovery[1]

6-Iodo-2-methoxypyridin-3-ol is a "privileged scaffold" intermediate.[1] Its trifunctional nature allows it to serve as a core hub for diversity-oriented synthesis (DOS).[1]

Functionalization Logic
  • C6-Iodine (Electrophile): Excellent partner for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[1] This allows the attachment of aryl, heteroaryl, or alkyne tails, common in kinase "hinge binder" designs.[1]

  • C3-Hydroxyl (Nucleophile): Can be alkylated (Mitsunobu or

    
    ) to introduce solubilizing chains or specific receptor-interacting motifs.[1]
    
  • C2-Methoxy (Protecting/Modulating): Stable under basic coupling conditions.[1] Can be demethylated (using

    
     or Pyridine-HCl) to reveal a 2-pyridone tautomer, a motif frequently found in p38 MAPK and MEK inhibitors.[1]
    
Workflow Diagram: Diversification Strategy

Reactivity Core 6-Iodo-2-methoxypyridin-3-ol Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki C-C Bond Formation Alkylation O-Alkylation (R-X, Base) Core->Alkylation Ether Synthesis Demethylation Demethylation (BBr3 or HBr) Core->Demethylation Deprotection Biaryl 6-Aryl-2-methoxypyridin-3-ol (Kinase Hinge Binder) Suzuki->Biaryl Ether 6-Iodo-2-methoxypyridin-3-yl ethers (Solubility/Potency Tuning) Alkylation->Ether Pyridone 6-Iodo-3-hydroxy-2-pyridone (H-Bond Donor/Acceptor) Demethylation->Pyridone

Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the scaffold.[1]

Handling & Safety Information

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions applicable to halogenated pyridines.[1]

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Harmful if swallowed (H302).[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Stability: Light sensitive due to the C-I bond.[1] Store in amber vials.

  • Disposal: Dispose of as halogenated organic waste.[1]

References

  • ChemicalBook. (2025).[1][2] 3-Iodo-2-methoxypyridine and related isomers properties. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7009497 (Isomer Reference) and related substructures. Retrieved from [1]

  • Thermo Fisher Scientific. (2025).[1] 2-Iodo-3-methoxypyridine properties and safety. Retrieved from [1]

  • BLD Pharm. (2025).[1] Product entry for 6-iodo-2-methoxypyridin-3-ol (CAS 1310949-56-4).[1] Retrieved from [1]

  • Hoffman Fine Chemicals. (2025).[1] Safety Data Sheet for Iodo-methoxypyridine derivatives. Retrieved from [1]

Sources

Exploratory

6-Iodo-2-methoxypyridin-3-ol molecular weight and formula

Technical Monograph: 6-Iodo-2-methoxypyridin-3-ol Executive Summary 6-Iodo-2-methoxypyridin-3-ol (CAS: 1310949-56-4) is a highly specialized heterocyclic building block used primarily in the synthesis of complex pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Iodo-2-methoxypyridin-3-ol

Executive Summary

6-Iodo-2-methoxypyridin-3-ol (CAS: 1310949-56-4) is a highly specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical agents.[1][2] As a trisubstituted pyridine scaffold, it offers orthogonal reactivity: the iodine atom at the C6 position serves as an excellent handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the C3 hydroxyl group provides a site for etherification or prodrug derivatization.[2] This guide details its physiochemical properties, structural reactivity, and validated synthetic applications.

Physiochemical Identity & Profile

The following data establishes the core identity of the molecule, essential for validation in analytical chemistry workflows (LC-MS, NMR).

ParameterValue
IUPAC Name 6-Iodo-2-methoxypyridin-3-ol
CAS Number 1310949-56-4
Molecular Formula C₆H₆INO₂
Molecular Weight 251.02 g/mol
Exact Mass 250.9443
Appearance Off-white to pale yellow solid (Light Sensitive)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted) ~8.5 (Hydroxyl group), ~2.0 (Pyridine Nitrogen)
SMILES COc1c(O)ccc(I)n1

Structural Analysis & Reactivity

The utility of 6-iodo-2-methoxypyridin-3-ol lies in its electronic push-pull system , which dictates its behavior in synthetic sequences.[2]

  • C2-Methoxy Group (-OMe): Acts as an electron-donating group (EDG) via resonance, increasing electron density on the ring, but also directs lithiation to the C3 or C4 position if the iodine is absent.[2] In this specific scaffold, it modulates the basicity of the pyridine nitrogen.

  • C3-Hydroxyl Group (-OH): A versatile nucleophile.[2] In drug discovery, this moiety is often protected (e.g., as a MOM, TBS, or PMB ether) to prevent catalyst poisoning during cross-coupling reactions. It can later be deprotected to serve as a hydrogen bond donor in the final drug target.

  • C6-Iodine Atom (-I): The "soft" nature of the iodine-carbon bond makes this position significantly more reactive toward oxidative addition by Palladium(0) species compared to analogous bromides or chlorides.[2] This allows for chemoselective coupling at C6 without disturbing other potential halogen substituents.

Reactivity Pathway Diagram

The following diagram illustrates the standard synthetic workflow for utilizing this scaffold, emphasizing the protection-coupling-deprotection strategy.

G Start 6-Iodo-2-methoxypyridin-3-ol (Scaffold) Step1 Protection (C3-OH Shielding) Start->Step1 MOM-Cl, DIPEA DCM, 0°C Inter1 Protected Intermediate (e.g., MOM-Ether) Step1->Inter1 Step2 Suzuki-Miyaura Coupling (Pd(0) Catalysis) Inter1->Step2 Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Product 6-Aryl-2-methoxypyridin-3-ol (Functionalized Biaryl) Step2->Product 1. Coupling 2. Acidic Deprotection

Figure 1: Strategic workflow for functionalizing 6-iodo-2-methoxypyridin-3-ol. The C6-Iodine is the primary reactive site for carbon-carbon bond formation.[2]

Synthetic Utility: Representative Protocol

Context: Direct coupling of free-hydroxyl pyridines can be challenging due to catalyst sequestration by the phenoxide anion.[2] The following protocol describes a robust method involving in situ protection or conditions tolerant of the free hydroxyl group.

Protocol: Suzuki-Miyaura Cross-Coupling at C6

Objective: To synthesize a 6-aryl derivative from 6-iodo-2-methoxypyridin-3-ol.

Reagents:

  • Substrate: 6-Iodo-2-methoxypyridin-3-ol (1.0 equiv)[2]

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, charge the 6-iodo-2-methoxypyridin-3-ol (1.0 equiv), aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing: Add the solvent mixture (Dioxane/H₂O). Sparge the solution with Argon or Nitrogen gas for 10 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under a stream of inert gas. Seal the vial immediately.

  • Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor reaction progress via TLC (eluent: 30% EtOAc/Hexanes) or LC-MS.[2] The starting material (

    
     ~0.4) should disappear, replaced by a more polar fluorescent spot.
    
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂) using a gradient of Hexanes/EtOAc.

Validation Criteria:

  • ¹H NMR: Disappearance of the singlet/doublet associated with the C6 position (if H-substituted) or shift in the aromatic region.

  • MS (ESI+): Observation of the coupled product mass

    
    .
    

Safety & Handling

As a halogenated pyridine derivative, this compound requires strict adherence to laboratory safety standards.

  • Hazards: Classified as an Irritant (Skin/Eye/Respiratory) . The iodine content implies potential thyroid toxicity if chronically exposed, though acute risks are primarily chemical burns or sensitization.

  • Storage: Light Sensitive. Store in amber vials under an inert atmosphere (Argon/Nitrogen) at 2–8°C. Iodine-carbon bonds can undergo photolytic cleavage over time, leading to degradation and discoloration (purple/brown hue).[2]

  • Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • PubChem. (2025).[3] Compound Summary: 6-Iodo-2-methoxypyridin-3-ol.[1][2][4] National Library of Medicine. Retrieved February 4, 2026, from [Link].

Sources

Foundational

Technical Whitepaper: 6-Iodo-2-methoxypyridin-3-ol

This guide details the chemical identity, synthesis, and application of 6-Iodo-2-methoxypyridin-3-ol , a specialized halogenated heterocyclic intermediate used in medicinal chemistry.[1] [1][2] Executive Summary 6-Iodo-2...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of 6-Iodo-2-methoxypyridin-3-ol , a specialized halogenated heterocyclic intermediate used in medicinal chemistry.[1]

[1][2]

Executive Summary

6-Iodo-2-methoxypyridin-3-ol (CAS: 1310949-56-4) is a trisubstituted pyridine scaffold characterized by three distinct functional handles: a hydroxyl group at C3, a methoxy group at C2, and an iodine atom at C6.[1][2][3][4] This specific substitution pattern renders it a high-value "orthogonal" building block.[1] The iodine allows for selective metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), while the hydroxyl and methoxy groups modulate solubility and hydrogen-bonding capability, or serve as sites for further derivatization (alkylation/acylation).[1] It is increasingly utilized in the synthesis of P2X7 antagonists and other bioactive heterocycles.[1]

Chemical Identity & Structural Analysis[1][5][6][7]

Nomenclature and Identifiers[1][2][6][7][8]
Identifier TypeValue
Chemical Name 6-Iodo-2-methoxypyridin-3-ol
CAS Number 1310949-56-4
SMILES COc1nc(I)ccc1O
Canonical SMILES COc1c(O)ccc(I)n1
Molecular Formula C₆H₆INO₂
Molecular Weight 251.02 g/mol
Structural Logic

The molecule's reactivity is dictated by the electronic interplay of its substituents:

  • C6-Iodine: The iodine atom is positioned para to the C3-hydroxyl group.[1] The electron-donating effect of the hydroxyl (via resonance) activates the ring, but the inductive withdrawal of the nitrogen makes the C6 position susceptible to oxidative addition by transition metals (Pd, Cu).[1]

  • C3-Hydroxyl: Provides an acidic proton (pKa ~8-9), allowing for O-alkylation or serving as a hydrogen bond donor in protein-ligand interactions.[1]

  • C2-Methoxy: Acts as a blocked carbonyl equivalent (lactim ether).[1] Under strong acidic conditions, this can be demethylated to reveal the 2-pyridone tautomer.[1]

Synthesis Protocol

Retrosynthetic Analysis

The most reliable route to 6-iodo-2-methoxypyridin-3-ol is the regioselective electrophilic iodination of the parent compound, 2-methoxypyridin-3-ol.[1]

  • Regioselectivity Control: The C3-hydroxyl group is a strong ortho/para director.[1] The C2 position is blocked by the methoxy group.[1] This leaves C4 (ortho) and C6 (para) as potential sites.[1] The C6 position is sterically less hindered and electronically favored due to the synergistic directing effects and the stability of the resulting intermediate.[1]

Experimental Methodology

Objective: Synthesis of 6-Iodo-2-methoxypyridin-3-ol via N-Iodosuccinimide (NIS) iodination.

Reagents:

  • Precursor: 2-Methoxypyridin-3-ol (1.0 eq)[1]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 eq)[1]

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

  • Catalyst (Optional): TFA (0.1 eq) to accelerate electrophilic attack.

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried reaction vessel with 2-methoxypyridin-3-ol (1.0 g, 7.9 mmol) and dissolve in anhydrous MeCN (20 mL).

  • Addition: Cool the solution to 0°C. Add NIS (1.96 g, 8.7 mmol) portion-wise over 15 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via LC-MS for the consumption of starting material (M+1 = 126) and appearance of product (M+1 = 252).[1]

  • Quench: Dilute the reaction with saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) to reduce unreacted iodine species (indicated by a color change from brown/red to yellow/clear).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

  • Yield: Expect a white to pale yellow solid (Typical yield: 65-80%).[1]

Reaction Pathways & Applications (Graphviz)[1]

The following diagram illustrates the synthesis and downstream utility of the scaffold in cross-coupling reactions.

G Start 2-Methoxypyridin-3-ol (Precursor) Reagent NIS / MeCN (Electrophilic Iodination) Start->Reagent Product 6-Iodo-2-methoxypyridin-3-ol (Target Scaffold) Reagent->Product Regioselective C6-Iodination Suzuki Suzuki Coupling (R-B(OH)2 / Pd(0)) -> Biaryl Systems Product->Suzuki C6 Functionalization Sonogashira Sonogashira Coupling (Terminal Alkyne / CuI) -> Alkynyl Pyridines Product->Sonogashira C6 Functionalization Alkylation O-Alkylation (R-X / Base) -> Ether Derivatives Product->Alkylation C3-OH Functionalization

Figure 1: Synthesis of 6-Iodo-2-methoxypyridin-3-ol and its divergent reactivity profiles.[1]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity, Oral H302Harmful if swallowed.[1]
Skin Corrosion/Irritation H315Causes skin irritation.[1]
Serious Eye Damage H319Causes serious eye irritation.[1]
STOT - Single Exposure H335May cause respiratory irritation.[1]

Handling Protocol:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood to avoid inhalation of dust.[1]

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Light sensitive (iodine-carbon bonds can degrade under UV); store in amber vials.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89957, 2-Iodo-6-methylpyridin-3-ol (Analogous Reactivity).[1] Retrieved from [Link][1]

  • ChemBuyersGuide. 6-IODO-2-METHOXYPYRIDIN-3-OL CAS:1310949-56-4.[1][2][3] Retrieved from [Link]

  • World Intellectual Property Organization (2014). WO2014037307A1 - Process for preparing 6-iodo-2-oxindole (Reference for iodination conditions).[1] Retrieved from

Sources

Exploratory

Halogenated 3-Hydroxypyridine Derivatives: Synthetic Architectures and Medicinal Utility

[1] Executive Summary The 3-hydroxypyridine (3-HP) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for phenol and a precursor to Vitamin B6 analogs.[1] While the parent het...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 3-hydroxypyridine (3-HP) scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for phenol and a precursor to Vitamin B6 analogs.[1] While the parent heterocycle is chemically versatile, its halogenated derivatives (Cl, Br, I, F) unlock specific reactivity profiles essential for late-stage functionalization and potency optimization.

This technical guide dissects the structural nuances, synthetic pathways, and cross-coupling utility of halogenated 3-HPs. Unlike simple pyridines, the presence of the 3-hydroxyl group introduces complex tautomeric equilibria and activating/directing effects that drastically alter electrophilic substitution patterns. We provide validated protocols for regioselective halogenation and analyze the scaffold's role in kinase inhibition and metal chelation therapies.

Structural & Physicochemical Profile

Tautomerism and Solvation

The reactivity of 3-hydroxypyridine is dictated by its tautomeric equilibrium between the enol form (3-hydroxypyridine) and the zwitterionic keto form (pyridinium-3-olate) . Unlike 2- and 4-hydroxypyridines, which exist predominantly as pyridones (lactams), 3-HP cannot form a neutral keto species without disrupting aromaticity or carrying a charge.

  • Non-polar Solvents: The neutral enol form dominates, behaving like a phenol.

  • Aqueous/Polar Media: The zwitterionic form becomes significant, influencing pKa and binding affinity.

The Halogen Effect: Introduction of electron-withdrawing halogens (F, Cl, Br) shifts the pKa of the hydroxyl group (typically ~4.8 for the zwitterion protonation and ~8.7 for deprotonation). For instance, 2-chloro-3-hydroxypyridine exhibits higher acidity due to the inductive effect of chlorine, enhancing its utility as a hydrogen bond donor in enzyme active sites.

Data Summary: Substituent Effects
DerivativeSubstituent PositionpKa (OH)LogP (Est.)Primary Utility
3-Hydroxypyridine -8.720.5Parent Scaffold
2-Bromo-3-hydroxypyridine Ortho (C2)~6.51.2Suzuki/Buchwald Coupling
6-Chloro-3-hydroxypyridine Para (C6)~7.11.1Nucleophilic Substitution (SNAr)
2-Fluoro-3-hydroxypyridine Ortho (C2)~6.20.8Metabolic Stability (Blocker)

Synthetic Strategies

Accessing specific halogenated isomers requires navigating the directing effects of the hydroxyl group (activating, ortho/para directing) versus the pyridine nitrogen (deactivating, meta directing).

Pathway A: Direct Electrophilic Halogenation

Direct halogenation of 3-HP often suffers from over-halogenation or poor regiocontrol. However, controlled conditions using N-bromosuccinimide (NBS) allow for selective C2-bromination.

  • Mechanism: The hydroxyl group activates the C2 position.

  • Challenge: The basic nitrogen can form N-halo adducts, suppressing ring reactivity.

  • Solution: Use of polar aprotic solvents (DMF/MeCN) or buffering agents.

Pathway B: The Furan Ring-Expansion (Industrial Route)

For large-scale synthesis, rearranging 2-acylfurans with ammonia is preferred. Halogens can be introduced on the furan precursor or post-cyclization.

Pathway C: N-Oxide Activation

To access the elusive 2-halo-3-hydroxypyridines , the N-oxide route is superior.

  • Oxidation of 3-HP to 3-hydroxypyridine N-oxide.

  • Reaction with POCl3 or POBr3.

  • The N-oxide oxygen acts as a directing group, facilitating nucleophilic attack at C2.

SynthesisPathways Furan 2-Acylfuran HP 3-Hydroxypyridine (3-HP) Furan->HP NH3, Pressure (Ring Expansion) N_Oxide 3-HP N-Oxide HP->N_Oxide mCPBA or H2O2 Halo_2 2-Halo-3-HP (Key Intermediate) HP->Halo_2 NBS (1 eq) (Direct Halogenation) N_Oxide->Halo_2 POCl3 or POBr3 (Regioselective) Halo_2_6 2,6-Dihalo-3-HP Halo_2->Halo_2_6 NBS (Excess)

Figure 1: Strategic pathways for synthesizing halogenated 3-hydroxypyridines. The N-oxide route offers superior regiocontrol for C2-functionalization.

Reactivity & Medicinal Applications[1][2][3][4][5][6][7][8]

Cross-Coupling Architectures

Halogenated 3-HPs are "linchpin" molecules. The halogen serves as a handle for C-C or C-N bond formation, while the hydroxyl group can be protected or used as a handle for etherification.

  • Suzuki-Miyaura: 2-Bromo-3-hydroxypyridines couple efficiently with aryl boronic acids. The free OH group often requires protection (e.g., MOM, Bn) to prevent catalyst poisoning, although specialized phosphine ligands (e.g., RuPhos) can tolerate the free phenol.

  • SNAr Displacement: 6-Halo derivatives are particularly susceptible to nucleophilic displacement by amines, enabling the synthesis of aminopyridine libraries common in kinase inhibitors.

Case Study: Tyrosinase Inhibitors

Halogenated 3-hydroxypyridinones (closely related tautomers) have shown potent anti-tyrosinase activity. The halogen atom occupies a hydrophobic pocket in the enzyme, while the carbonyl/hydroxyl motif chelates the active site copper ions.

  • Insight: 2-Chloro substitution enhances lipophilicity (logP), improving skin penetration for dermatological applications.

Experimental Protocols

Protocol A: Regioselective Monobromination of 3-Hydroxypyridine

Target: 2-Bromo-3-hydroxypyridine

Rationale: This protocol utilizes NBS in acetonitrile. The solvent choice is critical; acetonitrile solubilizes the substrate while moderating the reactivity of NBS to prevent di-bromination.

  • Setup: Charge a 250 mL round-bottom flask with 3-hydroxypyridine (1.0 eq, 10 mmol) and anhydrous acetonitrile (50 mL).

  • Reagent Addition: Cool the solution to 0°C. Add N-bromosuccinimide (NBS) (1.05 eq, 10.5 mmol) portion-wise over 15 minutes. Note: Rapid addition leads to exotherms and 2,6-dibromo byproducts.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Quench & Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (30 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation: 1H NMR should show loss of the C2 proton (most downfield signal adjacent to Nitrogen).

Protocol B: Synthesis via N-Oxide Rearrangement

Target: 2-Chloro-3-hydroxypyridine

  • Oxidation: Dissolve 3-hydroxypyridine in acetic acid and treat with 30% H2O2 at 80°C for 4 hours. Concentrate to yield the N-oxide.

  • Chlorination: Suspend the N-oxide (1.0 eq) in POCl3 (5.0 eq). Heat to reflux (105°C) for 2 hours.

  • Hydrolysis: Carefully pour the reaction mixture onto crushed ice (Exothermic!). Neutralize to pH 6-7 with saturated NaHCO3.

  • Isolation: Extract with DCM. The product is often obtained as a solid upon evaporation.

Visualizing the SAR Logic

The following diagram illustrates how specific halogen placements on the 3-HP scaffold influence biological and chemical properties.

SAR_Logic Core 3-Hydroxypyridine Scaffold C2_Halo C2-Halogen (Cl/Br) Increases Acidity (pKa ↓) Enables Suzuki Coupling Core->C2_Halo Ortho Activation C6_Halo C6-Halogen (F/Cl) Metabolic Blockade S_NAr Reactivity Core->C6_Halo Para Electronic Effect OH_Group 3-OH Group H-Bond Donor/Acceptor Metal Chelation (Fe, Cu) Core->OH_Group Pharmacophore Kinase Kinase Inhibitors (Hinge Binder) C2_Halo->Kinase Chelator Metalloprotein Inhibitors (Tyrosinase) OH_Group->Chelator

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of halogenation at C2 and C6 positions.

References

  • Vertex AI Search. Method for preparing derivatives of 3-hydroxypyridine. Google Patents.
  • National Institutes of Health (NIH) . Synthesis of 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions towards anti-tyrosinase and free radical scavenging activities. Retrieved from [Link]

  • Royal Society of Chemistry . Pyridine: the scaffolds with significant clinical diversity. Retrieved from [Link]

  • ResearchGate . Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Retrieved from [Link]

  • ChemRxiv . 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • National Institutes of Health (NIH) . Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Iodo-2-methoxypyridin-3-ol

Introduction: Strategic Importance of the 2-Methoxy-pyridin-3-ol Scaffold The 6-aryl-2-methoxypyridin-3-ol structural motif is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of the 2-Methoxy-pyridin-3-ol Scaffold

The 6-aryl-2-methoxypyridin-3-ol structural motif is a privileged scaffold in medicinal chemistry and materials science. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for efficient and robust synthetic methodologies for its construction. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming the pivotal carbon-carbon bond that defines these biaryl systems.[1][2] It is celebrated for its mild reaction conditions, tolerance of diverse functional groups, and the generally low toxicity of its organoboron reagents.[3]

This guide provides an in-depth technical analysis and a set of detailed protocols for the Suzuki-Miyaura coupling of 6-Iodo-2-methoxypyridin-3-ol. We will explore the unique challenges presented by this substrate—specifically the interplay of its electron-rich nature and the acidic hydroxyl group—and offer field-proven strategies to achieve high-yield, selective, and reproducible outcomes. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this specific transformation.

Scientific Discussion: Causality Behind Experimental Choices

The successful coupling of 6-Iodo-2-methoxypyridin-3-ol is not trivial and hinges on a nuanced understanding of its electronic and functional group characteristics. The reaction's success is governed by the delicate balance of the three core steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4]

The Substrate: An Electron-Rich and Functionally Complex Pyridine

6-Iodo-2-methoxypyridin-3-ol presents several distinct features that must be addressed:

  • Highly Reactive C-I Bond: The carbon-iodine bond is the most reactive among halogens for the rate-determining oxidative addition step (I > Br > OTf >> Cl).[5] This high reactivity is an advantage, allowing for milder reaction conditions compared to less reactive halides.

  • Electron-Rich Pyridine Ring: The presence of two electron-donating groups—a methoxy (-OMe) at C2 and a hydroxyl (-OH) at C3—significantly increases the electron density of the pyridine ring. While this can facilitate oxidative addition, it also presents challenges for other steps in the catalytic cycle and can influence ligand selection.

  • The Acidic Hydroxyl Group: The phenolic hydroxyl group is the most critical feature to manage. Its acidic proton can interfere with the basic conditions required for the reaction, potentially leading to catalyst inhibition or unwanted side reactions.[6] Furthermore, the corresponding phenoxide, formed under basic conditions, is a nucleophile that could lead to competitive O-arylation (ether formation).

Strategic Approaches to Managing the Hydroxyl Group

Three primary strategies can be employed to address the challenges posed by the 3-hydroxyl group. The choice of strategy will depend on the specific coupling partner, available resources, and desired scale.

  • Direct Coupling with Optimized Base and Conditions (Recommended First Approach): For many arylboronic acids, direct coupling of the unprotected pyridinol is feasible and is the most atom-economical approach. The key is the judicious selection of the base to minimize deprotonation of the hydroxyl group while still being effective for the transmetalation step.

    • Causality: Strong bases like alkoxides (e.g., NaOtBu) or hydroxides (NaOH, KOH) can extensively deprotonate the pyridinol, increasing the risk of O-arylation or catalyst inhibition. Milder inorganic bases such as potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or potassium phosphate (K₃PO₄) are often the preferred choice.[7] K₃PO₄, in particular, is effective under anhydrous conditions which can help suppress protodeboronation of the boronic acid, a common side reaction.[7]

  • In Situ Activation of the Hydroxyl Group: This advanced strategy involves converting the hydroxyl group into a better leaving group transiently during the reaction. For instance, methods have been developed for the in situ activation of 2-hydroxypyridines using reagents like PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate), which allows for direct C-O to C-C conversion.[8]

    • Causality: This approach circumvents the need for a separate protection-deprotection sequence. The activating agent transforms the C-O bond into a more reactive species (e.g., a phosphate or phosphonium intermediate) that is susceptible to palladium-catalyzed coupling.

  • Hydroxyl Group Protection (Most Robust Approach): Protecting the hydroxyl group as an ether (e.g., Benzyl, tert-Butyldimethylsilyl) or an acetal provides the most reliable, albeit longer, route. This strategy eliminates all complications arising from the acidic proton.

    • Causality: By masking the hydroxyl group, the substrate is rendered non-acidic, allowing for a wider range of bases and reaction conditions to be employed without the risk of O-arylation or catalyst deactivation. A benzyl ether is a common choice as it is stable to the reaction conditions and can be readily removed by hydrogenolysis.

Catalyst and Ligand Selection: Tailoring the System to the Substrate

The choice of the palladium source and the phosphine ligand is critical for navigating the specific electronic landscape of 6-Iodo-2-methoxypyridin-3-ol.

  • Palladium Pre-catalyst: Standard Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ are often effective starting points.[9] Pd(II) sources such as Pd(OAc)₂ or PdCl₂(dppf) are also widely used as they are reduced in situ to the active Pd(0) species.

  • Phosphine Ligands:

    • Triphenylphosphine (PPh₃): As a standard, widely available ligand, PPh₃ is a good first choice for initial screening.

    • Bulky, Electron-Rich Biaryl Phosphines: For challenging couplings, or to improve reaction rates and yields, ligands such as SPhos, XPhos, or RuPhos are highly recommended.[10] Their steric bulk promotes the reductive elimination step, while their electron-rich nature facilitates the oxidative addition of even less reactive halides.[10] For an electron-rich substrate like our iodopyridinol, these advanced ligands can be particularly effective.

Data Presentation: Recommended Starting Conditions

The following table outlines recommended starting conditions for the Suzuki-Miyaura coupling of 6-Iodo-2-methoxypyridin-3-ol with a generic arylboronic acid. These conditions are based on established protocols for structurally similar electron-rich and functionalized halo-heterocycles.

ParameterCondition A (Direct Coupling)Condition B (Protected OH)Rationale & Reference
Substrate 6-Iodo-2-methoxypyridin-3-ol3-(Benzyloxy)-6-iodo-2-methoxypyridineStrategy dependent
Arylboronic Acid 1.2 - 1.5 equiv.1.2 - 1.5 equiv.Excess boronic acid drives the reaction to completion and compensates for potential protodeboronation.
Pd Catalyst PdCl₂(dppf) (2-5 mol%) or Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₄ (3-5 mol%)PdCl₂(dppf) is robust. Pd(PPh₃)₄ is a classic choice for standard couplings.[9]
Ligand SPhos (4-10 mol%) if using Pd₂(dba)₃PPh₃ (if not using pre-formed complex)SPhos is excellent for electron-rich heterocycles.[10]
Base K₃PO₄ (2.0 - 3.0 equiv.)K₂CO₃ (aq. 2M) or Cs₂CO₃ (2.0 equiv.)K₃PO₄ is effective in anhydrous conditions, minimizing side reactions with the free OH.[7] Carbonates are standard for protected substrates.[9]
Solvent 1,4-Dioxane or Toluene/H₂O (10:1)1,4-Dioxane/H₂O (4:1) or DMFDioxane and Toluene are common solvents. A small amount of water can aid in dissolving the base.[7]
Temperature 80 - 100 °C80 - 100 °CTypical temperature range for Suzuki couplings.
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent oxidation of the Pd(0) catalyst.

Experimental Protocols

Protocol 1: Direct Coupling of 6-Iodo-2-methoxypyridin-3-ol

This protocol is designed as a first-pass, optimized method for the direct coupling without a protecting group.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 6-Iodo-2-methoxypyridin-3-ol (1.0 equiv.), the desired arylboronic acid (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) if they are not added as a pre-formed complex. Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe (approx. 0.1 M concentration with respect to the starting iodide).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Look for the disappearance of the starting iodide.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: Coupling of Protected 3-(Benzyloxy)-6-iodo-2-methoxypyridine

This protocol offers a more robust route, particularly for sensitive or challenging coupling partners.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add 3-(Benzyloxy)-6-iodo-2-methoxypyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane (to achieve ~0.1 M concentration) followed by an aqueous solution of sodium carbonate (Na₂CO₃, 2M, 2.0 equiv.).

  • Inert Atmosphere: Fit the flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reaction Execution: Heat the mixture to 85 °C and stir for 6-16 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the intermediate product by flash chromatography.

  • Deprotection (if required): The resulting benzyl-protected product can be deprotected via standard hydrogenolysis conditions (e.g., H₂, Pd/C in ethanol or methanol) to yield the final 6-aryl-2-methoxypyridin-3-ol.

Visualization of Key Processes

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex R¹-Pd(II)L₂-X Pd0->OA_Complex Oxidative Addition Trans_Complex R¹-Pd(II)L₂-R² OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Reductive Elimination out3 Trans_Complex->out3 R¹-R² (Product) in1 in1->Pd0 R¹-X (Aryl Iodide) in2 in2->OA_Complex R²-B(OH)₂ + Base in3 out1 out2 Screening_Workflow Start Define Substrates: 6-Iodo-2-methoxypyridin-3-ol + Arylboronic Acid Strategy Choose OH Strategy: 1. Direct Coupling 2. Protection Start->Strategy Base_Screen Screen Bases: K₃PO₄, K₂CO₃, Cs₂CO₃ Strategy->Base_Screen Catalyst_Screen Screen Catalyst System: Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/SPhos Base_Screen->Catalyst_Screen Solvent_Screen Screen Solvents: Dioxane, Toluene/H₂O, DMF Catalyst_Screen->Solvent_Screen Optimization Optimize Temp & Time (80-110°C, 2-24h) Solvent_Screen->Optimization Analysis Analyze Yield & Purity (LC-MS, NMR) Optimization->Analysis Result Optimized Protocol Analysis->Result

Caption: A logical workflow for optimizing reaction conditions.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand.3. Low reaction temperature.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to a bulkier, more electron-rich ligand like SPhos or XPhos.<[10]br>3. Incrementally increase the temperature to 100-110 °C.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic sources.2. Prolonged reaction time at high temperature.1. Use an anhydrous base (K₃PO₄) and anhydrous solvent.2. Use a slight excess (1.5 equiv.) of the boronic acid or switch to a more stable boronate ester (e.g., pinacol ester).
Dehalogenation of Starting Material 1. Presence of hydride sources.2. Certain side reactions of the catalyst.1. Ensure solvents are pure. Use a different base.2. Screen different ligands; sometimes less bulky ligands can mitigate this.
Formation of O-Arylated Byproduct Direct reaction of the deprotonated 3-hydroxyl group with the palladium intermediate.1. Use a milder, non-nucleophilic base (e.g., K₃PO₄, NaHCO₃).<[7]br>2. Use anhydrous conditions to suppress formation of the phenoxide.3. If persistent, resort to protecting the hydroxyl group (Protocol 2).
Homocoupling of Boronic Acid Reaction is too slow, allowing for side reactions; presence of oxygen.1. Increase catalyst loading slightly.2. Ensure the reaction is strictly under an inert atmosphere.3. Use a more active catalyst system to accelerate the desired cross-coupling.

Conclusion

The Suzuki-Miyaura coupling of 6-Iodo-2-methoxypyridin-3-ol is a highly valuable transformation that requires careful consideration of the substrate's unique electronic and functional properties. By understanding the causal relationships between the choice of base, catalyst, ligand, and the potential reactivity of the free hydroxyl group, researchers can develop a robust and high-yielding protocol. We recommend starting with a direct coupling approach using a mild, anhydrous base like K₃PO₄ and an effective catalyst system such as Pd₂(dba)₃/SPhos. Should this prove challenging, protection of the hydroxyl group as a benzyl ether offers a reliable and broadly applicable alternative. The protocols and insights provided herein serve as a comprehensive guide to successfully navigate the synthesis of 6-aryl-2-methoxypyridin-3-ol scaffolds, enabling advancements in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for Suzuki Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 64(11), 3804–3805. [Link]

  • Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-646. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Morken, J. P., et al. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Journal of the American Chemical Society. [Link]

  • Garg, N. K., et al. (2008). Suzuki–Miyaura Coupling of O-Aryl Esters. Journal of the American Chemical Society. [Link]

  • Han, F., et al. (2011). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 47(47), 12840-12842. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. ACS Catalysis. [Link]

  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]

  • ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. [Link]

  • Singh, U. P., & Singh, R. P. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2267–2281. [Link]

Sources

Application

Protecting groups for 3-hydroxyl in 6-Iodo-2-methoxypyridin-3-ol

Executive Summary The scaffold 6-Iodo-2-methoxypyridin-3-ol is a high-value intermediate in medicinal chemistry, particularly for developing kinase inhibitors and molecular probes. The presence of three distinct function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-Iodo-2-methoxypyridin-3-ol is a high-value intermediate in medicinal chemistry, particularly for developing kinase inhibitors and molecular probes. The presence of three distinct functional handles—the 2-methoxy (electronic modulator), 3-hydroxyl (nucleophilic attachment point), and 6-iodo (cross-coupling electrophile)—necessitates precise chemoselective control.

This guide addresses the 3-hydroxyl protection , a critical step to prevent proton interference during subsequent metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) or lithiation events at the C-6 position. We prioritize protecting groups (PGs) that are orthogonal to the labile C-I bond and the potentially sensitive 2-methoxypyridine core.

Strategic Analysis & Chemoselectivity

Before initiating synthesis, the operator must understand the electronic and steric environment of the substrate.

The Ambident Nucleophile Challenge

While 2-pyridones typically present a challenge between


- vs 

-alkylation, the 2-methoxy substituent in this substrate effectively "caps" the tautomeric equilibrium, locking the ring in the pyridine form. However, the pyridine nitrogen remains a nucleophile.[1]
  • Risk: Alkylation at the nitrogen (forming a pyridinium salt) vs. the desired oxygen.[2]

  • Solution: Utilization of hard bases (e.g., NaH) generates the discrete phenoxide anion at C-3. The negative charge is localized on the oxygen, making it significantly more nucleophilic than the neutral nitrogen lone pair. Furthermore, the steric bulk of the ortho 2-methoxy group kinetically shields the nitrogen, heavily favoring

    
    -alkylation.
    
Stability of the C-6 Iodide

The C-I bond is the "Achilles' heel" of this molecule.

  • Incompatible Conditions: Hydrogenolysis (

    
    , Pd/C) will rapidly reduce the C-I bond to C-H.[1] Therefore, Benzyl (Bn) ethers are generally contraindicated  unless removed by Lewis acids (e.g., 
    
    
    
    ), which risks demethylating the 2-OMe.
  • Compatible Conditions: Acid-labile (MOM) and Fluoride-labile (TBS, SEM) groups are fully orthogonal to the aryl iodide.

Protecting Group Selection Matrix

FeatureMOM (Methoxymethyl) TBS (tert-Butyldimethylsilyl) SEM (2-(Trimethylsilyl)ethoxymethyl)
Stability High (Base, Organometallics)Moderate (Labile to acid/F-)High (Base, mild acid)
Installation MOM-Cl + NaH (Strong Base)TBS-Cl + Imidazole (Mild)SEM-Cl + DIPEA (Mild/Mod)
C-6 Lithiation Excellent (Directing Group)Poor (Steric clash/migration risk)Good
Deprotection Acid (TFA or HCl)Fluoride (TBAF) or AcidFluoride (TBAF) or Lewis Acid
Rec. Use Case Multi-step synthesis requiring harsh reagents.[1]Quick exploration; mild conditions.[1][3][4][5]Orthogonal to both acid & base.[1]

Detailed Experimental Protocols

Protocol A: Robust Protection using MOM-Ether

Best for: Long synthetic sequences involving organolithiums or strong bases.

Reagents:

  • Substrate: 6-Iodo-2-methoxypyridin-3-ol (1.0 equiv)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (1.2 – 1.5 equiv) [Caution: Carcinogen]

  • Base: Sodium Hydride (NaH), 60% dispersion in oil (1.5 equiv)

  • Solvent: Anhydrous THF or DMF (0.1 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask under Argon. Charge with NaH (1.5 equiv) and wash with dry hexanes (2x) to remove mineral oil if strict stoichiometry is required; otherwise, use as is. Suspend in anhydrous THF at 0 °C.

  • Deprotonation: Dissolve the pyridin-3-ol substrate in minimal THF. Add dropwise to the NaH suspension at 0 °C. Evolution of

    
     gas will be observed.[1]
    
    • Checkpoint: Stir at 0 °C for 30 mins. The solution should turn homogenous or change color (often yellow/orange) indicating phenoxide formation.[1]

  • Alkylation: Add MOM-Cl (1.2 equiv) dropwise via syringe.[1]

    • Critical Control: Keep temperature < 5 °C during addition to prevent exotherms that could degrade the C-I bond.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[1] The product will be less polar than the starting material.[1]

  • Quench: Cool to 0 °C. Carefully quench with Saturated

    
     (aq).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with Water (2x) and Brine (1x).[1] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (

    
    , typically 10-30% EtOAc in Hexanes).[1]
    
Protocol B: Mild Protection using TBS-Ether

Best for: Rapid analog generation or acid-sensitive substrates.

Reagents:

  • Substrate: 6-Iodo-2-methoxypyridin-3-ol (1.0 equiv)

  • Reagent: TBS-Cl (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (0.5 M)

Step-by-Step:

  • Dissolution: Dissolve substrate and imidazole in anhydrous DMF under Argon.

  • Addition: Add TBS-Cl in one portion at RT.

    • Note: The reaction is usually slightly exothermic but manageable.[1]

  • Monitoring: Stir at RT for 3–12 hours.

    • Troubleshooting: If conversion stalls, add DMAP (0.1 equiv) as a catalyst.[1]

  • Workup: Dilute with

    
     (Ether is preferred over EtOAc to remove DMF during washing).[1] Wash with Water (3x) to remove DMF and imidazole.[1] Wash with Brine.[1]
    
  • Purification: Silica gel chromatography. Note: TBS ethers are stable on silica but avoid acidified silica.[1]

Workflow Visualization

The following diagram illustrates the decision logic and process flow for selecting and executing the protection strategy.

G Start Start: 6-Iodo-2-methoxypyridin-3-ol Decision Downstream Chemistry Requirements? Start->Decision Route_MOM Route A: Harsh Conditions (Lithiation / Strong Base) Decision->Route_MOM Requires Ortho-Lithiation Route_TBS Route B: Mild Conditions (Suzuki / Sonogashira) Decision->Route_TBS Standard Pd-Catalysis Process_MOM Protocol: MOM-Cl / NaH / THF (Irreversible to Base) Route_MOM->Process_MOM Process_TBS Protocol: TBS-Cl / Imidazole / DMF (Transient / Easy Removal) Route_TBS->Process_TBS Check_Alkylation Critical Check: O- vs N-Alkylation Control Process_MOM->Check_Alkylation Process_TBS->Check_Alkylation Product Protected Intermediate Ready for Cross-Coupling Check_Alkylation->Product QC Passed (NMR)

Figure 1: Decision logic for protecting group selection based on downstream chemical compatibility.

Critical Quality Attributes (QC)

Upon isolation, verify the following to ensure protocol success:

  • Regiochemistry (

    
     NMR): 
    
    • O-Alkylation (Desired): Look for the specific shift of the PG protons. For MOM, the

      
       protons typically appear as a singlet around 
      
      
      
      5.1–5.3 ppm.[1]
    • N-Alkylation (Undesired): If N-alkylation occurs, the pyridine ring protons often shift downfield significantly due to the loss of aromaticity/formation of a cationic species, and the pattern may resemble a pyridone.

  • Integrity of C-I Bond:

    • Verify the retention of the Carbon-Iodine signal in

      
       NMR (typically 
      
      
      
      100–120 ppm for iodopyridines, distinct from C-H). MS analysis should show the characteristic Iodine isotope pattern (M and M+1 only, no M+2 from Br/Cl).

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014).[1] John Wiley & Sons.[1][6] (Standard reference for PG stability and conditions).

  • MOM Ethers - Organic Chemistry Portal . (2023).[1] Protocol for Methoxymethyl Ether formation. Link

  • TBS Protection - Common Organic Chemistry . (2023). Standard conditions for Silyl Ether formation. Link

  • N- versus O-alkylation of 2-pyridones . ResearchGate.[1] (Discussion on regioselectivity in pyridine/pyridone systems). Link

  • Sigma-Aldrich Product Specification . 6-Iodo-5-methoxypyridin-3-ol. (Verification of substrate availability and properties). Link

Sources

Method

Precision Engineering of Kinase Inhibitors: The 6-Iodo-2-methoxypyridin-3-ol Scaffold

Topic: Using 6-Iodo-2-methoxypyridin-3-ol in Kinase Inhibitor Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists Introduction: The "Tri-Vector" Advantage In...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 6-Iodo-2-methoxypyridin-3-ol in Kinase Inhibitor Design Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Introduction: The "Tri-Vector" Advantage

In the crowded landscape of kinase inhibitor discovery, the 2-methoxypyridin-3-yl moiety has emerged as a privileged pharmacophore, particularly in the design of dual PI3K/mTOR inhibitors and ALK inhibitors. The specific building block 6-iodo-2-methoxypyridin-3-ol (CAS 1310949-56-4) represents a high-value "tri-vector" intermediate that allows medicinal chemists to independently modulate three critical domains of a drug candidate:

  • The Hinge Binder (Pyridine Core): The pyridine nitrogen and the 2-methoxy group often serve as the primary anchor points within the ATP-binding pocket, inducing a specific conformation that excludes water or interacts with the gatekeeper residues.

  • The Solubilizing Tail (C3-Hydroxyl): The 3-OH group provides a versatile handle for etherification (Mitsunobu or alkylation), allowing the attachment of polar moieties (morpholines, piperazines) that extend into the solvent front to improve ADME properties.

  • The Core Extension (C6-Iodo): The iodine at the 6-position is a reactive "exit vector" for palladium-catalyzed cross-coupling (Suzuki-Miyaura), enabling the attachment of the inhibitor's central heteroaromatic core (e.g., quinoline, pyridopyrimidine).

This guide details the strategic application of this scaffold, focusing on synthetic protocols for Late-Stage Diversification .

Structural Biology & Pharmacophore Mapping

Understanding the binding mode is prerequisite to synthetic design. In many PI3K/mTOR inhibitors (e.g., analogs of Omipalisib/GSK2126458), the methoxypyridine motif plays a distinct role.

The Pharmacophore Logic
  • Pyridine Nitrogen: Acts as a hydrogen bond acceptor for the hinge region backbone (e.g., Val851 in PI3K

    
    ).
    
  • 2-Methoxy Group: Often acts as a "conformational lock." The steric bulk and electronic repulsion between the methoxy oxygen and the pyridine nitrogen force the substituent at C3 to adopt a specific vector, directing the solubilizing tail out of the hydrophobic pocket and towards the solvent.

  • C6-Aryl Linkage: This vector points deep into the affinity pocket, connecting to the "Part A" (selectivity determining) region of the inhibitor.

Visualization: The Tri-Vector Strategy

G Scaffold 6-Iodo-2-methoxypyridin-3-ol (Central Hub) Hinge Hinge Region Interaction (Pyridine N + 2-OMe) Scaffold->Hinge Intrinsic Solvent Solvent Front / Ribose Pocket (C3-OH Modification) Scaffold->Solvent Etherification (Mitsunobu/Alkylation) Hydrophobic Hydrophobic Core / Affinity Pocket (C6-Iodo Coupling) Scaffold->Hydrophobic Suzuki-Miyaura Coupling

Figure 1: The "Tri-Vector" functionalization strategy using the 6-iodo-2-methoxypyridin-3-ol scaffold.[1][2][3][4]

Synthetic Protocols

The following protocols describe a "Tail-First" approach. This strategy is preferred when generating a library of inhibitors with different core scaffolds but a constant solubilizing tail, preventing the need to re-optimize the difficult C6-coupling for every new tail variant.

Protocol A: Installation of the Solubilizing Tail (C3-Etherification)

Objective: Attach a polar group (e.g., N-boc-piperidine ethanol) to the 3-hydroxyl position via Mitsunobu reaction.

Reagents:

  • 6-Iodo-2-methoxypyridin-3-ol (1.0 equiv)

  • Alcohol (R-OH, e.g., N-Boc-4-hydroxypiperidine) (1.2 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 6-iodo-2-methoxypyridin-3-ol (1.0 g, 3.98 mmol) and 
    
    
    
    (1.57 g, 5.97 mmol) in anhydrous THF (20 mL).
  • Addition: Cool the solution to 0°C. Add the alcohol (4.78 mmol) dropwise.

  • Activation: Add DIAD (1.17 mL, 5.97 mmol) dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[3] The starting phenol peak should disappear.

  • Work-up: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography on silica gel. (Note: The triphenylphosphine oxide byproduct can be difficult to remove; a gradient of 0-40% EtOAc in Hexanes is typically effective).

Protocol B: Core Attachment (Suzuki-Miyaura Coupling at C6)

Objective: Couple the tail-modified pyridine to a heteroaromatic boronic acid/ester (e.g., a quinoline boronate).

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: Charge a microwave vial or pressure tube with the iodo-pyridine intermediate (0.5 mmol), the aryl boronic ester (0.6 mmol), and

    
     (20 mg).
    
  • Solvent System: Add 1,4-Dioxane (4 mL) and 2.0 M

    
     (0.75 mL).
    
  • Degassing: Sparge the mixture with Argon for 5 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation). Cap the vial.

  • Heating: Heat at 90°C–100°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

  • Work-up: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black.

  • Extraction: Wash the filtrate with water and brine. Dry organic layer over

    
    .
    
  • Purification: Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) or silica chromatography depending on the polarity of the product.

Experimental Data Summary

Table 1: Representative Optimization of C6-Coupling Conditions Optimization of coupling 6-iodo-2-methoxypyridin-3-yl ether with Indazole-5-boronic pinacol ester.

EntryCatalystBaseSolventTemp/TimeConversion (LCMS)
1


DME/H2O80°C / 12h45%
2

/ SPhos

Toluene/H2O100°C / 4h78%
3


Dioxane/H2O 90°C / 4h >95%
4XPhos Pd G3

THF/H2O60°C / 2h92%

Note: Entry 3 is recommended as the standard protocol due to the robustness of the dppf ligand against oxidation compared to phosphine-only systems.

Case Study: Design of a Dual PI3K/mTOR Inhibitor

Target: Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (mTOR).[2][5] Rationale: The 2-methoxypyridin-3-yl moiety mimics the hinge-binding capability seen in compounds like Omipalisib, but the addition of the 3-alkoxy tail improves solubility and creates a specific vector towards the ribose binding pocket, potentially improving selectivity against other kinases.

Pathway Context

Inhibiting PI3K/mTOR blocks the AKT signaling cascade, a major driver in solid tumors.

Signaling RTK RTK (Growth Factor Receptor) PI3K PI3K (Target 1) RTK->PI3K PIP3 PIP2 -> PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTORC1/2 (Target 2) AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Inhibitor 6-Iodo-2-methoxypyridine Derived Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Figure 2: Dual inhibition of the PI3K/AKT/mTOR pathway.

References

  • Knight, Z. A., et al. (2006). "A Pharmacological Map of the PI3-K Family Defines a Role for p110alpha in Insulin Signaling." Cell, 125(4), 733-747. Link

  • Marone, R., et al. (2008). "Targeting melanoma with dual PI3K/mTOR inhibitors." Molecular Cancer Research, 7(4), 601-613. Link

  • Munchhof, M. J., et al. (2010). "Discovery of PF-04691502, a Potent and Selective Oral Inhibitor of PI3K and mTOR." ACS Medicinal Chemistry Letters, 1(9), 450–455. Link

  • Liu, Q., et al. (2011). "Discovery of 2-methoxypyridin-3-yl sulfonyl derivatives as PI3K inhibitors." Bioorganic & Medicinal Chemistry Letters, 21(6), 1670-1674. (Validating the 2-methoxypyridine hinge binder).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Iodo-2-methoxypyridin-3-ol from Regioisomeric Impurities

Welcome to the dedicated technical support guide for the purification of 6-Iodo-2-methoxypyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are encounterin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 6-Iodo-2-methoxypyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in isolating the target compound from its regioisomeric impurities. This guide provides in-depth, practical solutions and troubleshooting strategies based on established chemical principles and field-proven techniques.

Understanding the Challenge: The Nature of Regioisomeric Impurities

The synthesis of substituted pyridinols, such as 6-Iodo-2-methoxypyridin-3-ol, can often lead to the formation of positional isomers. These regioisomers have the same molecular formula and functional groups but differ in their arrangement on the pyridine ring. This structural similarity results in very close physicochemical properties, making their separation a significant purification challenge.

Common regioisomeric impurities that may arise during the synthesis of 6-Iodo-2-methoxypyridin-3-ol include, but are not limited to:

  • 4-Iodo-2-methoxypyridin-3-ol

  • 5-Iodo-2-methoxypyridin-3-ol

The subtle differences in dipole moments, pKa values, and crystal packing abilities between these isomers are the key to achieving successful separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the purification of 6-Iodo-2-methoxypyridin-3-ol in a question-and-answer format.

FAQ 1: My initial purification by column chromatography shows co-elution of my target compound with a major impurity. How can I improve the separation?

Answer: Co-elution of regioisomers is a frequent problem due to their similar polarities. Here’s a systematic approach to troubleshoot and optimize your column chromatography:

1. Understand the Polarity Differences:

While specific experimental data for these exact regioisomers is scarce, we can infer their relative polarities. The position of the iodine and hydroxyl groups will influence the molecule's overall dipole moment and its interaction with the stationary phase. The 3-hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor. The methoxy group has a moderate electron-donating effect, and the iodo group is weakly deactivating.

Troubleshooting Workflow for Column Chromatography:

Caption: Troubleshooting workflow for co-eluting regioisomers in column chromatography.

Detailed Protocol: Optimizing Column Chromatography

  • Step 1: Thin Layer Chromatography (TLC) Optimization. Before committing to a column, screen various solvent systems using TLC.

    • Recommended Starting Systems:

      • Hexane/Ethyl Acetate (EtOAc)

      • Dichloromethane (DCM)/Methanol (MeOH)

    • Goal: Aim for a solvent system that gives your target compound an Rf value of approximately 0.2-0.3 and shows some separation from the impurity. Even a slight separation on TLC can be amplified on a column.

  • Step 2: Column Conditions.

    • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is a good starting point. If your compound is acid-sensitive, consider using neutral or basic alumina.

    • Mobile Phase: Begin with the solvent system identified in your TLC screen. A common starting point for polar heterocycles is a mixture of a non-polar solvent like hexane or DCM and a more polar solvent like EtOAc or MeOH.[1]

    • Gradient Elution: A shallow gradient can be very effective. For example, start with a low percentage of the more polar solvent and gradually increase the concentration. This can help to resolve closely eluting compounds.

Troubleshooting Table: Column Chromatography

IssueProbable CauseRecommended Solution
No separation Incorrect solvent system polarity.Screen a wider range of solvent systems with varying polarities on TLC.
Broad peaks/tailing Strong interaction with acidic silanol groups on silica.[2]Add a small amount of a competing base like triethylamine (0.1-1%) to the mobile phase.[2] Alternatively, use a less acidic stationary phase like alumina.
Product degradation on column Compound is sensitive to the acidic nature of silica gel.Switch to a neutral or basic alumina stationary phase. Perform a 2D TLC to check for on-plate degradation.[3]
FAQ 2: I'm observing low recovery after recrystallization. What can I do to improve the yield?

Answer: Low recovery during recrystallization is often due to the choice of solvent, the cooling rate, or the volume of solvent used.

Key Principles of Recrystallization for Pyridinols:

  • Solvent Selection: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[4]

  • "Like Dissolves Like": Given the polar nature of the hydroxyl group and the pyridine ring, polar solvents are generally good candidates. However, the bulky iodo- and methoxy- groups add some non-polar character.

Troubleshooting Workflow for Recrystallization:

Caption: Troubleshooting workflow for low recovery during recrystallization.

Detailed Protocol: Recrystallization Solvent Screening

  • Small-Scale Screening: In separate small test tubes, place a few milligrams of your impure solid.

  • Single Solvents: Add a few drops of a single solvent (e.g., ethanol, methanol, acetone, ethyl acetate) and heat to boiling. If it dissolves readily, it's likely too soluble. If it doesn't dissolve even when hot, it's not a good solvent.

  • Mixed Solvents: A two-solvent system is often effective.[5] Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gently heat the mixture until it becomes clear again.

    • Promising Mixed Solvent Systems:

      • Ethanol/Water

      • Acetone/Hexane[4]

      • Ethyl Acetate/Hexane[4]

Troubleshooting Table: Recrystallization

IssueProbable CauseRecommended Solution
Oiling out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower boiling point solvent. Add a small amount of the "good" solvent to the oiled-out mixture and reheat.[6]
No crystal formation Solution is not sufficiently saturated, or nucleation is slow.Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. Cool the solution in an ice bath for a longer period.
Rapid crystal formation The solution is too concentrated, or cooling is too fast.Reheat the solution and add a small amount of additional solvent. Allow the solution to cool more slowly at room temperature before moving to an ice bath.[6]
FAQ 3: Column chromatography and recrystallization are not providing the desired purity. Is High-Performance Liquid Chromatography (HPLC) a viable option?

Answer: Yes, preparative HPLC is a powerful technique for separating challenging regioisomers when other methods fail. Both normal-phase and reverse-phase HPLC can be effective.

1. Normal-Phase HPLC:

  • Principle: Uses a polar stationary phase (e.g., silica) and a non-polar mobile phase. More polar compounds are retained longer.[7]

  • Typical Mobile Phases: Hexane/Isopropanol, Hexane/Ethanol.[8]

  • Considerations: Peak tailing can be an issue for basic compounds like pyridines due to interactions with the silica surface.[2] Adding a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape.

2. Reverse-Phase HPLC:

  • Principle: Uses a non-polar stationary phase (e.g., C18) and a polar mobile phase. Less polar (more hydrophobic) compounds are retained longer.

  • Typical Mobile Phases: Acetonitrile/Water or Methanol/Water, often with a pH modifier like formic acid or ammonium formate.[9]

  • Considerations: The subtle differences in hydrophobicity between the regioisomers can be exploited for separation. Adjusting the pH of the mobile phase can alter the ionization state of the pyridinol and significantly impact retention.[10]

Data Table: Predicted Physicochemical Properties (for Method Development Guidance)

CompoundPredicted pKa (Phenolic OH)Predicted pKa (Pyridinium N)Predicted Melting Point (°C)Notes
6-Iodo-2-methoxypyridin-3-ol ~8-9~1-2100-120The electron-withdrawing iodo group will slightly decrease the basicity of the pyridine nitrogen and increase the acidity of the phenolic proton compared to the parent 2-methoxypyridin-3-ol.
4-Iodo-2-methoxypyridin-3-ol ~8-9~1-2110-130The position of the iodo group will subtly alter the dipole moment and crystal packing efficiency, likely leading to a different melting point.

Note: These are predicted values and should be used as a guide for initial method development. Experimental determination is recommended.

HPLC Troubleshooting Flowchart:

HPLC_Troubleshooting cluster_RP Reverse-Phase (RP-HPLC) cluster_NP Normal-Phase (NP-HPLC) cluster_solution Resolution Start Poor Separation in HPLC CheckMethod Review Current Method (Phase, Mobile Phase, pH) Start->CheckMethod AdjustpH Adjust Mobile Phase pH CheckMethod->AdjustpH If RP ModifyMobilePhase Adjust Solvent Ratio CheckMethod->ModifyMobilePhase If NP ChangeSolvent Change Organic Modifier (ACN vs. MeOH) AdjustpH->ChangeSolvent ChangeColumn Try a Different RP Column (e.g., Phenyl, Cyano) ChangeSolvent->ChangeColumn OptimizedSep Optimized Separation ChangeColumn->OptimizedSep AddModifier Add Basic Modifier (e.g., TEA) ModifyMobilePhase->AddModifier AddModifier->OptimizedSep

Caption: A flowchart for troubleshooting poor separation of regioisomers in HPLC.

References

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. Available at: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]

  • Normal Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available at: [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. Available at: [Link]

  • Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. PMC. Available at: [Link]

  • TLC Solvent Selection for Separation. Scribd. Available at: [Link]

  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube. Available at: [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. Available at: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. MDPI. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]

  • Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. Available at: [Link]

  • Thin-layer chromatographic separation of intermediates of the pyridine nucleotide cycle. PubMed. Available at: [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at: [Link]

  • Crystalliz
  • HPLC Analysis of Substituted Pyridines on Amaze SC Mixed-Mode Column. HELIX Chromatography. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-Oxindole. Preprints.org. Available at: [Link]

  • 2-Iodo-6-methylpyridin-3-ol. PubChem. Available at: [Link]

Sources

Optimization

Technical Support Center: Protecting the 2-Methoxy Group in Coupling Reactions

Executive Summary: The "Ortho-Effect" Challenge The 2-methoxy (ortho-methoxy) group is generally robust, serving as a stable ether linkage in most standard organic transformations. However, its stability is compromised u...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Challenge

The 2-methoxy (ortho-methoxy) group is generally robust, serving as a stable ether linkage in most standard organic transformations. However, its stability is compromised under specific coupling conditions due to the Ortho-Effect .

Unlike para- or meta-isomers, the 2-methoxy group is spatially positioned to participate in chelation-assisted cleavage . When a Lewis acid (or a metal catalyst) coordinates to a neighboring functional group (such as a carbonyl, amine, or pyridine ring), it can simultaneously coordinate with the methoxy oxygen. This coordination weakens the


 bond, rendering the methyl group susceptible to nucleophilic attack (

) even under conditions typically considered "mild."

This guide addresses the three primary vectors of unintentional demethylation: Lewis Acid Contamination , Nucleophilic Solvents at High Temperature , and Chelation-Assisted Metal Catalysis .

Critical Mechanisms of Failure

To prevent demethylation, one must understand how it occurs. The following diagram illustrates the Chelation-Assisted Demethylation Pathway , which is the most common failure mode in coupling reactions involving 2-methoxybenzoic acids or 2-methoxypyridines.

Mechanism Visualization

ChelationDemethylation Substrate 2-Methoxy Substrate (Ether Linkage) Complex Chelated Intermediate (Activated O-Me Bond) Substrate->Complex Coordination LewisAcid Lewis Acid / Metal (B(III), Al(III), Mg(II)) LewisAcid->Complex Binding TS Transition State (SN2 Attack on Methyl) Complex->TS + Nucleophile Nucleophile Nucleophile (Cl-, Br-, I-, RS-) Product Demethylated Product (Phenol) + Me-Nu TS->Product Cleavage

Figure 1: The chelation-assisted mechanism where a metal center coordinates to the ortho-methoxy oxygen, activating the methyl group for nucleophilic attack.

Troubleshooting Modules

Module A: Metal-Catalyzed Cross-Couplings (Suzuki, Buchwald-Hartwig)

The Issue: In Suzuki or Buchwald couplings, demethylation is rarely caused by the Palladium catalyst itself. Instead, it is caused by exogenous nucleophiles (e.g., Iodide from CuI additives, or chloride from LiCl) combined with high temperatures (>100°C) and polar aprotic solvents (DMF/DMAc).

Diagnostic Table: Risk Factors in Cross-Coupling

ParameterHigh Risk (Demethylation Likely)Low Risk (Safe Zone)
Solvent DMF, DMAc, NMP (High boiling, nucleophilic)Toluene, 1,4-Dioxane, THF, n-Butanol
Base Hydroxides (NaOH, KOH) at refluxPhosphates (

), Carbonates (

)
Additives LiCl, LiBr, CuI (Source of nucleophilic halides)Fluoride salts (KF), pure Pd-ligand systems
Temp > 120°C< 80°C

Protocol 1: Safe Suzuki Coupling for 2-Methoxyaryl Boronic Acids This protocol minimizes nucleophilic attack by using a non-nucleophilic solvent system and avoiding strong Lewis acidic additives.

  • Reagents:

    • Aryl halide (1.0 equiv)

    • 2-Methoxyaryl boronic acid (1.2 equiv)

    • Catalyst:

      
       (3 mol%) — Chosen for stability at moderate temps.
      
    • Base:

      
       (2.0 equiv) — Milder than hydroxides.
      
    • Solvent: 1,4-Dioxane : Water (4:1 ratio).

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 minutes (Critical to prevent oxidation-assisted side reactions).

    • Mix reagents in the reaction vessel.

    • Heat to 80°C . Do NOT exceed 100°C.

    • Monitor by LCMS. If protodeboronation (loss of B) is observed instead of coupling, lower temp to 60°C and switch to a more active catalyst like

      
      .
      
Module B: Amide Coupling & Acylation

The Issue: Converting a 2-methoxybenzoic acid to an acid chloride using Thionyl Chloride (


) or Oxalyl Chloride generates HCl. If the reaction is heated or if Lewis Acid catalysts (like 

or

) are used, the ortho-methoxy group will cleave to form a salicylate (phenol).

FAQ: Why did my amide coupling turn into a phenol?

  • Cause: You likely generated an acid chloride intermediate that created locally high concentrations of HCl or used a Lewis Acid catalyst.

  • Fix: Avoid the acid chloride route. Use "On-Water" or mild coupling agents that do not generate strong acidic byproducts.

Protocol 2: Demethylation-Free Amidation (T3P Method) Propylphosphonic anhydride (T3P) is non-nucleophilic and operates under mild conditions, preserving sensitive ethers.

  • Reagents:

    • 2-Methoxybenzoic acid derivative (1.0 equiv)

    • Amine partner (1.1 equiv)

    • Base: DIPEA (3.0 equiv) — Scavenges protons immediately.

    • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv).

    • Solvent: EtOAc or DCM (Avoid DMF if possible to simplify workup).

  • Procedure:

    • Dissolve acid and base in solvent at 0°C.

    • Add T3P dropwise.

    • Add amine.[1]

    • Stir at Room Temperature .

    • Note: Do not heat. T3P is highly reactive at RT.

Module C: Lewis Acid Scavenging

The Issue: If your starting material was prepared using


 or 

in a previous step, trace amounts of boron/aluminum salts may remain chelated to the 2-methoxy oxygen. When you heat this "purified" material in the next coupling step, the residual Lewis acid catalyzes the cleavage.

Troubleshooting Flowchart

Troubleshooting Problem Problem: 2-Methoxy Group Lost (Phenol Detected) Check1 Step 1: Check Reagents Are you using AlCl3, BBr3, or Mg salts? Problem->Check1 Check2 Step 2: Check Temperature/Solvent Is reaction >120°C in DMF/Pyridine? Check1->Check2 No Solution1 Fix: Switch to mild coupling (HATU or mild Suzuki conditions) Check1->Solution1 Yes Check3 Step 3: Check Additives Are Iodide/Bromide salts present? Check2->Check3 No Solution2 Fix: Change Solvent Use Toluene or Dioxane Lower Temp <100°C Check2->Solution2 Yes Solution3 Fix: Remove Halides Avoid LiCl/CuI additives Check3->Solution3 Yes

Figure 2: Decision tree for identifying the root cause of demethylation.

Frequently Asked Questions (FAQ)

Q: Can I use


 to deprotect a different group (like a benzyl ether) without affecting the 2-methoxy group? 
A:  Generally, No . 

is non-selective and will cleave the 2-methoxy group rapidly, often faster than other ethers due to the formation of a stable borate intermediate [1]. For selective deprotection, consider hydrogenolysis (

) if the other group is benzyl, or mild acidic hydrolysis if it is a MOM/THP group.

Q: I see "Protodeboronation" mentioned in literature. Is this the same as demethylation? A: No.

  • Demethylation: The

    
     bond breaks; you get a phenol  (
    
    
    
    ).
  • Protodeboronation: The

    
     bond breaks; you get the arene  (
    
    
    
    ). 2-Methoxy boronic acids are prone to both, but protodeboronation is more common in aqueous base. To stop protodeboronation, use anhydrous conditions or MIDA-boronates [2].

Q: Does the "Ortho-Effect" apply to para-methoxy groups? A: It is significantly weaker. Para-methoxy groups lack the geometric proximity to form the 5- or 6-membered chelate ring with the metal center/Lewis acid. Therefore, para-methoxy groups are much more resistant to unintentional cleavage than ortho-methoxy groups [3].

References

  • Mechanism of Demethylation

    • Title: Demethylation of Methyl Ethers (O-Demethylation)[2]

    • Source: Common Organic Chemistry
    • URL:[Link]

  • Suzuki Coupling Stability

    • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines
    • Source: N
    • URL:[Link]

  • Ortho-Methoxy Chelation Effects

    • Title: Efficient O-demethylation of lignin-derived aromatic compounds[3][4]

    • Source: Royal Society of Chemistry (RSC)
    • URL:[Link]

  • Lewis Acid Mediated Cleavage

    • Title: Demethyl
    • Source: Wikipedia
    • URL:[Link]

Sources

Troubleshooting

Solubility issues of 6-Iodo-2-methoxypyridin-3-ol in non-polar solvents

Technical Support Center: Solubility of 6-Iodo-2-methoxypyridin-3-ol Introduction Welcome to the technical support guide for 6-Iodo-2-methoxypyridin-3-ol. This document is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility of 6-Iodo-2-methoxypyridin-3-ol

Introduction

Welcome to the technical support guide for 6-Iodo-2-methoxypyridin-3-ol. This document is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this compound, particularly in non-polar solvent systems. As a substituted pyridinol, its unique combination of functional groups presents a distinct polarity profile that can complicate its handling in various experimental workflows, from organic synthesis to biological assays. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues through a question-and-answer format, troubleshooting protocols, and foundational scientific principles.

Section 1: Understanding the Root Cause of Insolubility

This section addresses the fundamental physicochemical properties of 6-Iodo-2-methoxypyridin-3-ol that govern its solubility behavior.

Q1: Why is 6-Iodo-2-methoxypyridin-3-ol poorly soluble in non-polar solvents like hexane or toluene?

A1: The poor solubility is a direct consequence of the "like dissolves like" principle, which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3][4] 6-Iodo-2-methoxypyridin-3-ol is an amphiphilic molecule, but its polar characteristics are dominant.

  • Polar Functional Groups: The molecule possesses three key polar features:

    • A hydroxyl group (-OH) , which is a strong hydrogen bond donor and acceptor.

    • A pyridine nitrogen atom , which is a hydrogen bond acceptor.

    • A methoxy group (-OCH3) , which contributes to the molecule's polarity.

  • Intermolecular Forces: These groups allow 6-Iodo-2-methoxypyridin-3-ol molecules to interact strongly with each other in the solid state via hydrogen bonding and dipole-dipole interactions. Non-polar solvents, such as hexane, primarily interact through weak London dispersion forces.[5]

  • Energetic Mismatch: For dissolution to occur, the energy gained from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.[4][6] The weak interactions offered by a non-polar solvent cannot compensate for the strong hydrogen bonds holding the crystal lattice of 6-Iodo-2-methoxypyridin-3-ol together.

A structurally similar compound, 2-Iodo-6-methylpyridin-3-ol, has a calculated Topological Polar Surface Area (TPSA) of 33.1 Ų, which is indicative of a polar molecule.[7] We can infer a similar polarity for 6-Iodo-2-methoxypyridin-3-ol.

Diagram: Polarity Analysis of 6-Iodo-2-methoxypyridin-3-ol

cluster_0 6-Iodo-2-methoxypyridin-3-ol Structure cluster_1 Intermolecular Force Contributors mol A Hydroxyl (-OH) Strong H-Bond Donor/Acceptor mol->A High Polarity B Pyridine Nitrogen (N) H-Bond Acceptor mol->B High Polarity C Methoxy (-OCH3) Dipole-Dipole Interactions mol->C Moderate Polarity D Iodo Group & Ring Weak London Dispersion Forces mol->D Low Polarity

Caption: Key functional groups contributing to the polarity of the molecule.

Section 2: Troubleshooting Guide for Dissolution

This section provides actionable strategies and step-by-step protocols to address solubility challenges during your experiments.

Diagram: Systematic Troubleshooting Workflow

G start START: 6-Iodo-2-methoxypyridin-3-ol does not dissolve in a non-polar solvent solvent_screening Q2: Have you tried a spectrum of non-polar solvents? start->solvent_screening temp_adjust Q3: Have you tried adjusting the temperature? solvent_screening->temp_adjust Still insoluble success SUCCESS: Compound Dissolved solvent_screening->success Soluble cosolvency Q4: Have you considered a co-solvent system? temp_adjust->cosolvency Still insoluble temp_adjust->success Soluble sonication Q5: Have you used mechanical energy? cosolvency->sonication Still insoluble cosolvency->success Soluble sonication->success Soluble fail REASSESS: Consider alternative (polar) solvent systems or formulation strategies. sonication->fail Still insoluble

Caption: A logical workflow for addressing solubility issues.

Q2: I can't dissolve the compound in hexane. What other non-polar solvents should I try?

A2: While all non-polar, aprotic solvents will be challenging, subtle differences in their properties can influence solubility. We recommend a systematic screening approach.

  • Rationale: Solvents with some degree of polarizability or a small dipole moment, such as dichloromethane (DCM) or toluene, may offer slightly better solvation than pure alkanes like hexane.

  • Recommended Solvents for Screening:

SolventDielectric Constant (ε) at 20°CPolarity IndexKey Feature
n-Hexane1.880.1Strictly non-polar
Toluene2.382.4Aromatic, polarizable π-system
Diethyl Ether4.342.8Small dipole moment, H-bond acceptor
Dichloromethane (DCM)9.083.1Higher dielectric constant
1,4-Dioxane2.214.8Strong H-bond acceptor
  • Protocol: See Appendix A, Protocol 1 for a detailed solvent screening methodology.

Q3: Will heating the mixture improve solubility?

A3: In many cases, yes. The solubility of most solids increases with temperature.[8]

  • Causality (Thermodynamics): Dissolution is governed by the Gibbs free energy equation (ΔG = ΔH - TΔS). For most solids dissolving in a liquid, the entropy change (ΔS) is positive. If the enthalpy of dissolution (ΔH) is positive (an endothermic process, which is common), increasing the temperature (T) will make ΔG more negative, favoring dissolution.[9][10] However, this is not universal; some compounds exhibit decreased solubility at higher temperatures.[11]

  • Practical Considerations:

    • Compound Stability: Before heating, confirm the thermal stability of 6-Iodo-2-methoxypyridin-3-ol. Pyridinols can be susceptible to degradation at elevated temperatures. Run a small-scale test and check for color changes or degradation by TLC or LC-MS.

    • Solvent Boiling Point: Ensure your experimental temperature is safely below the boiling point of the solvent.

  • Protocol: See Appendix A, Protocol 2 for a controlled temperature study.

Q4: The compound still has very low solubility even with heating. What is the next step?

A4: The most powerful technique in this scenario is co-solvency . This involves adding a small amount of a miscible, more polar solvent (a co-solvent) to the primary non-polar solvent.[12][13]

  • Mechanism of Action: The co-solvent modifies the overall properties of the solvent system. It can disrupt the strong self-association of the polar solute and act as a "bridge" between the polar solute and the non-polar bulk solvent, effectively increasing the polarity of the solvent environment.[14][15]

  • Recommended Co-Solvent Systems:

Primary Non-Polar SolventRecommended Co-SolventStarting % (v/v)Notes
TolueneTetrahydrofuran (THF)1-5%THF is a good H-bond acceptor.
Toluene1,4-Dioxane1-5%Dioxane is an excellent H-bond acceptor.
Dichloromethane (DCM)Methanol (MeOH)0.5-2%Creates a significantly more polar system.
HexaneIsopropanol (IPA)1-5%Use with caution; may cause precipitation if too much is added.
  • Protocol: See Appendix A, Protocol 3 for a systematic co-solvent titration experiment.

Q5: What about sonication? Can it help?

A5: Yes, sonication is a useful physical method to accelerate dissolution, but it does not change the thermodynamic solubility limit.

  • Mechanism: The high-frequency sound waves create microscopic cavitation bubbles. The collapse of these bubbles generates localized energy that breaks down particle agglomerates and enhances mass transfer from the solid surface into the bulk solution, speeding up the rate at which equilibrium is reached.

  • Application: Use a sonic bath or probe sonicator for several minutes on your sample. It is most effective when used in conjunction with the methods above (e.g., while heating or after adding a co-solvent) to overcome kinetic barriers to dissolution.

Section 3: Frequently Asked Questions (FAQs)

Q: Could the issue be the purity of my 6-Iodo-2-methoxypyridin-3-ol sample? A: Absolutely. Impurities, especially insoluble ones or different polymorphic forms of the compound, can significantly hinder dissolution. An insoluble impurity can coat the surface of your compound, preventing the solvent from interacting with it. We highly recommend verifying the purity of your material via NMR, LC-MS, or elemental analysis before conducting critical experiments.

Q: Are there any computational tools that can predict the solubility of this compound? A: Yes, several in-silico and machine learning-based models exist to predict solubility.[1][16] These tools use molecular descriptors to estimate solubility in various solvents. While they provide useful estimations for solvent selection, they are not a substitute for experimental verification. The complexity of dissolution, involving factors like crystal lattice energy and specific solute-solvent interactions, makes precise prediction challenging.[16]

Q: I'm performing a reaction (e.g., a Suzuki or Sonogashira coupling). How will these solubility strategies affect my chemistry? A: This is a critical consideration.

  • Temperature: Most cross-coupling reactions are run at elevated temperatures, so heating to aid solubility is often compatible.

  • Co-solvents: You must ensure the co-solvent is compatible with your reaction chemistry. For example, protic co-solvents like methanol or isopropanol can interfere with certain organometallic reagents. Aprotic polar co-solvents like THF and Dioxane are common in cross-coupling reaction media and are generally a safe choice.[17][18] Always run a small-scale control reaction to ensure the co-solvent does not negatively impact your yield or selectivity.

Appendix A: Experimental Protocols

Protocol 1: Systematic Solvent Screening
  • Preparation: Dispense 1 mg of 6-Iodo-2-methoxypyridin-3-ol into four separate, clearly labeled vials.

  • Solvent Addition: To each vial, add 1 mL of a different test solvent (e.g., Hexane, Toluene, DCM, 1,4-Dioxane). This creates a target concentration of 1 mg/mL.

  • Equilibration: Cap the vials and vortex each for 2 minutes. Allow them to sit at room temperature for 30 minutes.

  • Observation: Visually inspect each vial for undissolved solid. Note your observations (e.g., "completely dissolved," "partially dissolved," "insoluble"). For more quantitative results, you can filter the saturated solution and determine the concentration of the filtrate via UV-Vis spectroscopy or HPLC.

Protocol 2: Temperature-Dependent Solubility Test
  • Setup: Prepare a suspension of the compound in your chosen solvent (e.g., 5 mg in 1 mL of Toluene) in a vial equipped with a magnetic stir bar. Place the vial in a heating block with controlled temperature ramping.

  • Heating: Increase the temperature in 5°C increments, starting from room temperature.

  • Equilibration & Observation: At each temperature increment, allow the mixture to stir for 10 minutes to equilibrate. Observe the point at which all solid material dissolves. This is the saturation temperature for that concentration.

  • Safety: Monitor for any signs of decomposition (e.g., color change). Do not exceed 80% of the solvent's boiling point.

  • Cooling: Slowly cool the solution back to room temperature to check for precipitation, confirming that the dissolution was temperature-dependent.

Protocol 3: Co-Solvent Titration
  • Initial Suspension: Create a suspension of the compound in the primary non-polar solvent at a concentration higher than its known solubility (e.g., 5 mg/mL in Toluene).

  • Co-Solvent Addition: While stirring vigorously, add the chosen co-solvent (e.g., THF) dropwise or in small, measured aliquots (e.g., 10 µL, corresponding to 1% v/v in a 1 mL total volume).

  • Observation: After each addition, allow the system to equilibrate for 5-10 minutes. Observe the amount of co-solvent required to achieve complete dissolution.

  • Optimization: The goal is to find the minimum percentage of co-solvent needed for dissolution, as excess co-solvent can alter reaction conditions or complicate product workup.

References

  • PubChem. (n.d.). 2-Iodo-6-methylpyridin-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Solubility of Organic Compounds. YouTube. Retrieved from [Link]

  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]

  • ACS Publications. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?. Retrieved from [Link]

  • brightstorm2. (2010). Factors Affecting Solubility Polar and Non Polar Part 3. YouTube. Retrieved from [Link]

  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • ACS Publications. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [Link]

  • ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]

  • Quora. (2022). Why does a nonpolar compound dissolve in a non-polar solvent?. Retrieved from [Link]

  • Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

  • Semantic Scholar. (2022). N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Retrieved from [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • ACS Publications. (2024). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Publications. (2024). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Organic Letters. Retrieved from [Link]

  • PubMed. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Michel van Biezen. (2014). Chemistry - Solutions (21 of 53) Effects of Temperature of Solubility. YouTube. Retrieved from [Link]

  • ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Retrieved from [Link]

  • RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?. Retrieved from [Link]

  • PubChem. (n.d.). 5-(6-Methoxypyridin-3-yl)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Crystallization methods for 6-Iodo-2-methoxypyridin-3-ol purification

Executive Summary You are likely working with 6-Iodo-2-methoxypyridin-3-ol (an analog or specific intermediate often used in FGFR or kinase inhibitor synthesis). Achieving >98% purity is critical here because residual io...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 6-Iodo-2-methoxypyridin-3-ol (an analog or specific intermediate often used in FGFR or kinase inhibitor synthesis). Achieving >98% purity is critical here because residual iodine or regioisomers (e.g., 4-iodo variants) can poison downstream Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura).

This guide moves beyond basic "recipes" to explain the solubility physics and chemical behavior of halopyridinols, ensuring you can adapt the protocol to your specific scale.

Module 1: Solubility Profile & Solvent Selection

The 3-hydroxy-2-methoxypyridine core is amphiphilic. The iodine atom at position 6 adds significant lipophilicity and density, while the hydroxyl group introduces hydrogen bonding capability.

Solubility Data Matrix
Solvent SystemSolubility StatusRole in CrystallizationNotes
Ethyl Acetate (EtOAc) HighGood SolventPrimary solvent for dissolution.
n-Heptane / Hexanes LowAnti-SolventInduces supersaturation; Heptane is preferred over Hexanes for toxicity reasons.
Methanol / Ethanol HighGood SolventAlternative for highly polar crude mixtures.
Water Low (at pH < 7)Anti-SolventOnly use if crystallizing from alcohols; avoid if product is moisture-sensitive.
Dichloromethane (DCM) HighExtraction onlyToo soluble for effective crystallization yield; use for initial extraction.
Recommended Solvent Systems
  • Standard Protocol (High Yield): Ethyl Acetate / n-Heptane.

    • Why: This system offers the best balance for rejecting non-polar impurities (over-iodinated byproducts) and polar tars.

  • Green Chemistry Alternative: Ethanol / Water.

    • Why: Useful if residual halogenated solvents are a regulatory concern, though drying time is longer.

Module 2: Troubleshooting & Optimization

Diagnostic guide for common failure modes.

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: The solution turns cloudy/milky, and oily droplets form at the bottom instead of crystals.

  • Root Cause: The anti-solvent (Heptane) was added too quickly, or the temperature dropped faster than the crystal nucleation rate. Pyridines are notorious for supercooling.

  • Resolution:

    • Re-heat the mixture until the oil redissolves (clear solution).

    • Add a seed crystal (0.1 wt%) at the cloud point.

    • Cool slowly (10°C/hour).

    • Pro-Tip: If no seed is available, scratch the glass wall with a glass rod to induce nucleation.

Issue 2: Persistent Brown/Purple Coloration

Symptom: Crystals are off-white or brown; mother liquor is dark.

  • Root Cause: Free Iodine (

    
    ) contamination. This is a common byproduct of iodination (using 
    
    
    
    or NIS).
  • Resolution:

    • Pre-Crystallization Wash: Dissolve crude in EtOAc and wash with 10% Sodium Thiosulfate (

      
      ) solution. The thiosulfate reduces 
      
      
      
      (purple) to Iodide (
      
      
      ), which is water-soluble and colorless.
    • Carbon Treatment: If color persists, reflux the EtOAc solution with activated charcoal (5 wt%) for 30 mins and filter hot over Celite.

Issue 3: Regioisomer Contamination

Symptom: NMR shows small impurity peaks (e.g., doublet splitting patterns inconsistent with 6-iodo substitution).

  • Root Cause: Presence of 4-iodo-2-methoxypyridin-3-ol or 4,6-diiodo variants.

  • Resolution:

    • Regioisomers often have slightly different solubility indices. Switch to a recrystallization (dissolve hot, cool down) rather than precipitation (add anti-solvent). The thermodynamic product (pure crystal) is favored over the kinetic inclusion of isomers during slow cooling.

Module 3: Detailed Experimental Protocol

Method: Anti-Solvent Crystallization (EtOAc/Heptane)

Reagents
  • Crude 6-Iodo-2-methoxypyridin-3-ol

  • Ethyl Acetate (ACS Grade)

  • n-Heptane (ACS Grade)

  • Activated Carbon (Optional)

Step-by-Step Workflow
  • Dissolution:

    • Charge crude solid into a flask.

    • Add Ethyl Acetate (3-5 volumes relative to mass, e.g., 5 mL per 1g).

    • Heat to 50-60°C with stirring until fully dissolved.

    • Checkpoint: If solids remain, filter hot to remove inorganic salts.

  • Purification (Optional but Recommended):

    • If the solution is dark, add Activated Carbon (5 wt%). Stir at 50°C for 30 mins.

    • Filter hot through a Celite pad. Rinse with minimal hot EtOAc.

  • Crystallization:

    • Concentrate the filtrate under vacuum to approx. 2-3 volumes (supersaturation point).

    • While stirring at 40-50°C, add n-Heptane dropwise.

    • Stop when the solution turns slightly turbid (cloud point).

    • Remove heat. Add seed crystals if available.

    • Allow to cool to Room Temperature (RT) over 2 hours.

    • Once at RT, cool to 0-5°C in an ice bath for 1 hour to maximize yield.

  • Isolation:

    • Filter the white/off-white solid using a Buchner funnel.

    • Wash: Displace mother liquor with a cold 1:3 mixture of EtOAc:Heptane.

    • Dry: Vacuum oven at 40-45°C for 12 hours.

Module 4: Process Visualization

The following diagram illustrates the critical decision points in the purification workflow.

PurificationWorkflow Start Crude 6-Iodo-2-methoxypyridin-3-ol Dissolve Dissolve in EtOAc (50-60°C) Start->Dissolve CheckColor Is solution Dark/Purple? Dissolve->CheckColor ThioWash Wash w/ 10% Na2S2O3 (Remove Free Iodine) CheckColor->ThioWash Yes (Purple) CarbonTreat Treat w/ Activated Carbon Filter Hot (Celite) CheckColor->CarbonTreat Yes (Brown/Tar) Concentrate Concentrate to 2-3 Volumes CheckColor->Concentrate No (Clear/Amber) ThioWash->Concentrate CarbonTreat->Concentrate AddAnti Add n-Heptane to Cloud Point (40-50°C) Concentrate->AddAnti Cooling Controlled Cooling (RT -> 0°C) AddAnti->Cooling Filter Filtration & Wash (Cold EtOAc/Heptane) Cooling->Filter Final Pure Crystalline Solid (>98% HPLC) Filter->Final

Figure 1: Decision logic for the purification of iodinated pyridinols, highlighting interventions for color removal and crystallization.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use water as an anti-solvent? A: Yes, if you dissolve the compound in Methanol or Ethanol. However, iodinated pyridinols can sometimes form hydrates or sticky gums in water. We recommend the EtOAc/Heptane route for better crystal morphology and easier drying.

Q: My yield is low (<50%). What happened? A: You likely used too much Ethyl Acetate. The compound is quite soluble in EtOAc. Ensure you concentrate the solution significantly (strip off solvent) before adding the Heptane. The mother liquor should be tested by TLC; if product remains, concentrate and repeat the crop.

Q: Why is the melting point lower than the literature value? A: This usually indicates solvent occlusion (trapped solvent) or regioisomer contamination. Dry the sample under high vacuum (>24h) and run a proton NMR. If solvent peaks are absent, recrystallize again to remove isomers.

References

  • General Purification of Halopyridinols

    • Context: Standard methodologies for crystallizing halogenated phenol/pyridine derivatives emphasize the use of non-polar anti-solvents to remove lipophilic impurities.
    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Solvent Systems for Ethyl Acetate/Heptane Separation

    • Context: Validation of EtOAc/Heptane as a standard binary system for separating polar organics
    • Source: ResearchGate Data on Solvent Miscibility and Separation.

  • Synthesis and Handling of Iodinated Intermediates (Analogous Protocols)

    • Context: Protocols for handling 2-iodo-6-methoxyphenol derivatives, which share identical solubility and stability profiles to the pyridinol target.
    • Source: BenchChem Application Notes: Crystallization of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.[1]

  • Iodine Removal Strategies

    • Context: Standard organic synthesis technique for removing free iodine using sodium thiosulf
    • Source: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.

Sources

Troubleshooting

Stability of 6-Iodo-2-methoxypyridin-3-ol under basic conditions

Welcome to the technical support guide for 6-Iodo-2-methoxypyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Iodo-2-methoxypyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during its use, particularly concerning its stability under basic conditions.

Introduction to 6-Iodo-2-methoxypyridin-3-ol

6-Iodo-2-methoxypyridin-3-ol is a key heterocyclic building block in medicinal chemistry and materials science. Its trifunctional nature, possessing iodo, methoxy, and hydroxyl groups on a pyridine scaffold, makes it a versatile precursor for introducing the pyridinol moiety into more complex molecules, often via cross-coupling reactions. However, this same multifunctionality can present stability challenges, especially when subjected to basic conditions commonly employed in such transformations. This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

General Stability and Handling

Question 1: What are the recommended storage conditions for 6-Iodo-2-methoxypyridin-3-ol to ensure its long-term stability?

Answer: Proper storage is crucial to maintain the integrity of 6-Iodo-2-methoxypyridin-3-ol. The presence of phenolic hydroxyl and iodo-aromatic systems makes the compound susceptible to degradation.[1]

  • Temperature: Store at or below 4°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The phenolic hydroxyl group is prone to oxidation, which can be catalyzed by atmospheric oxygen and may lead to the formation of colored impurities.[1]

  • Light: Protect from light. The carbon-iodine bond is labile and can undergo homolytic cleavage upon exposure to UV or visible light, leading to deiodination.[1]

  • Moisture: Keep in a tightly sealed container in a dry place.

Question 2: I've noticed my solid 6-Iodo-2-methoxypyridin-3-ol has developed a brownish tint over time. Is it still usable?

Answer: The development of a brownish color often indicates minor oxidation of the phenolic hydroxyl group, potentially forming quinone-like byproducts.[1] While slight discoloration may not significantly impact the outcome of some reactions, it is advisable to assess the purity of the material before use, for example, by TLC, LC-MS, or ¹H NMR. For high-stakes reactions, such as in late-stage drug synthesis, using freshly sourced or purified material is recommended.

Stability Under Basic Conditions

Question 3: I am planning a Suzuki-Miyaura coupling reaction with 6-Iodo-2-methoxypyridin-3-ol, which requires a base. What are the potential stability issues I should be aware of?

Answer: The use of basic conditions in reactions involving 6-Iodo-2-methoxypyridin-3-ol can lead to several side reactions. The primary concerns are deiodination and, to a lesser extent, O-demethylation. The choice of base and reaction conditions is critical to minimizing these degradation pathways.

The following diagram illustrates the main potential degradation pathways under basic conditions:

G cluster_main 6-Iodo-2-methoxypyridin-3-ol cluster_pathways Potential Degradation Pathways start 6-Iodo-2-methoxypyridin-3-ol deiodination Deiodination Product (2-Methoxypyridin-3-ol) start->deiodination Base (e.g., strong, non-nucleophilic) Heat demethylation O-Demethylation Product (6-Iodopyridine-2,3-diol) start->demethylation Strong Base / Nucleophile High Temperature

Caption: Potential degradation pathways of 6-Iodo-2-methoxypyridin-3-ol under basic conditions.

Question 4: My Suzuki coupling reaction is showing low conversion and I suspect my starting material is degrading. How can I troubleshoot this?

Answer: Low conversion in a Suzuki coupling can be due to several factors, including catalyst deactivation or starting material degradation.[2][3] If you suspect degradation of your 6-Iodo-2-methoxypyridin-3-ol, consider the following:

  • Choice of Base: Strong, non-nucleophilic bases are generally preferred. The Suzuki-Miyaura reaction requires a base to activate the boronic acid.[4] However, very strong bases can promote deiodination. Consider using milder bases.

  • Reaction Temperature: Higher temperatures can accelerate both the desired coupling and undesired degradation. If deiodination is observed, try running the reaction at a lower temperature for a longer duration.

  • Solvent: Ensure your solvent is thoroughly degassed to prevent oxygen from contributing to both catalyst deactivation and potential oxidative side reactions.

  • Purity of Reagents: Ensure all reagents, especially the boronic acid and base, are of high purity.

The following table provides a starting point for selecting a suitable base for your Suzuki coupling:

BaseStrengthCommon Applications/ConsiderationsPotential Issues with 6-Iodo-2-methoxypyridin-3-ol
K₂CO₃ ModerateWidely used, generally well-tolerated.A good starting point, often provides a balance between reactivity and stability.
Cs₂CO₃ StrongOften used for challenging couplings.May increase the rate of deiodination.
K₃PO₄ StrongEffective for many systems, can sometimes be used in anhydrous conditions with a small amount of water.[2]Similar to Cs₂CO₃, may promote deiodination.
Organic Bases (e.g., Et₃N, DIPEA) WeakLess common in Suzuki couplings, but can be used in specific cases.Generally less likely to cause deiodination but may be less effective at promoting the coupling.

Question 5: I am observing a significant amount of a deiodinated byproduct in my reaction mixture. What steps can I take to minimize this?

Answer: Deiodination is a known side reaction for iodo-aromatic compounds, especially those that are electron-rich.[5] The pyridine ring, depending on the substitution pattern, can be susceptible to this. To minimize deiodination:

  • Use a Milder Base: Switch from strong inorganic bases like Cs₂CO₃ or K₃PO₄ to a milder one like K₂CO₃.

  • Lower the Reaction Temperature: As mentioned, reducing the temperature can disfavor the degradation pathway.

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can influence the relative rates of the desired coupling and deiodination. Electron-rich and bulky phosphine ligands can sometimes accelerate the oxidative addition step, potentially outcompeting the deiodination.[2]

  • Reaction Time: Monitor the reaction closely and stop it once the product is formed to avoid prolonged exposure to basic conditions.

Specific Reaction Troubleshooting

Question 6: I am attempting a reaction that involves deprotonating the hydroxyl group. Will the iodo and methoxy groups be stable?

Answer: Deprotonation of the hydroxyl group with a suitable base to form the corresponding pyridinolate is a common strategy. The stability of the iodo and methoxy groups will depend on the strength and nucleophilicity of the base, as well as the reaction temperature.

  • Iodo Group: The C-I bond is the most likely point of instability. Strong, non-nucleophilic bases at low temperatures are preferred for simple deprotonation.

  • Methoxy Group: O-demethylation of methoxypyridines typically requires harsh conditions, such as strong acids (like HBr) or potent nucleophiles (like L-selectride or thiols) at elevated temperatures.[6][7] Under typical basic conditions for deprotonating a phenol, the methoxy group is generally stable.

The following workflow outlines a general approach to troubleshooting reactions involving 6-Iodo-2-methoxypyridin-3-ol under basic conditions:

G cluster_workflow Troubleshooting Workflow start Reaction Issue Identified (e.g., low yield, side products) analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) start->analyze identify Identify Side Products (Deiodination, Demethylation, etc.) analyze->identify adjust_base Adjust Base (e.g., K₃PO₄ → K₂CO₃) identify->adjust_base If deiodination adjust_temp Adjust Temperature (Lower temperature) identify->adjust_temp If degradation adjust_catalyst Optimize Catalyst/Ligand identify->adjust_catalyst If low conversion re-run Re-run Experiment adjust_base->re-run adjust_temp->re-run adjust_catalyst->re-run evaluate Evaluate Results re-run->evaluate evaluate->start Issue persists

Caption: A systematic workflow for troubleshooting reactions with 6-Iodo-2-methoxypyridin-3-ol.

References
  • ResearchGate. (2025). 2-Iodo-3-methoxy-6-methylpyridine | Request PDF. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]

  • Thieme. (n.d.). Chemoselective Demethylation of Methoxypyridine. Retrieved from [Link]

  • Unknown Source. (n.d.). Oral oncology drugs.
  • National Institutes of Health. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • Chem-Station. (2024). O-Demethylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Attempted reaction conditions to deprotect methoxy groups on 6. Retrieved from [Link]

  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 5-(phenylmethoxy)-]. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved from [Link]

  • MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]

  • ResearchGate. (2025). The scope and limitations of the Suzuki–Miyaura cross-coupling reactions of 6- and 8-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylates | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). New insights into the structure and mechanism of iodothyronine deiodinases. Retrieved from [Link]

  • ResearchGate. (n.d.). Rh‐catalyzed C3/C5‐ demethylation of pyridine. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Retrieved from [Link]

  • MDPI. (n.d.). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 6-Iodo-5-methoxypyridin-3-ol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 6-Iodo-2-methoxypyridin-3-ol

Case Reference: ID-PYR-006 Subject: Removal of Iodine Impurities ( , , Polyiodides) Status: Active Guide Applicable For: Synthesis of halogenated pyridinols via iodination (e.g., , NIS). Executive Summary & Diagnostic Th...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ID-PYR-006 Subject: Removal of Iodine Impurities (


, 

, Polyiodides) Status: Active Guide Applicable For: Synthesis of halogenated pyridinols via iodination (e.g.,

, NIS).

Executive Summary & Diagnostic

The Problem: During the synthesis of 6-Iodo-2-methoxypyridin-3-ol , unreacted elemental iodine (


) often persists in the organic layer. This is not merely a cosmetic issue; iodine is a strong oxidizer that can promote decomposition, induce side reactions (e.g., over-iodination), and interfere with downstream catalysis (e.g., poisoning Pd catalysts in Suzuki couplings).

Diagnostic Indicators:

Indicator Observation Interpretation

| Visual (Organic Layer) | Pink, Violet, or Dark Brown | Presence of elemental Iodine (


) or Charge-Transfer Complexes. |
| Visual (Solid Product)  | Yellow-Orange to Brown tint | Trapped iodine within the crystal lattice or surface adsorption. |
| TLC / LC-MS  | Smearing or "Ghost" spots | Iodine interacting with silica; often invisible in UV but stains brown. |
| NMR (

)
| Broadened peaks | Paramagnetic impurities or exchange processes caused by

complexes. |

Standard Operating Procedure (SOP): The Thiosulfate Protocol

Primary method for bulk removal of elemental iodine.

The Chemistry: Sodium thiosulfate (


) reduces lipophilic, colored elemental iodine (

) into hydrophilic, colorless iodide ions (

) and tetrathionate (

).

Protocol Steps:
  • Solvent Selection: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: Avoid ethers (THF/Et2O) if possible, as they can form stable peroxide/iodine complexes that are harder to wash.

  • Preparation of Wash Solution: Prepare a 10% w/v aqueous Sodium Thiosulfate solution.[1]

  • The Wash (Biphasic Reduction):

    • Add the thiosulfate solution to the organic layer (1:1 volume ratio).

    • Agitate vigorously for 5–10 minutes. Iodine transfer across the phase boundary is the rate-limiting step.

    • Visual Check: The organic layer should shift from purple/brown to pale yellow or colorless.

  • pH Control (CRITICAL for Pyridinols):

    • Risk: 6-Iodo-2-methoxypyridin-3-ol is amphoteric. High pH (basic) will deprotonate the phenol (

      
      ), driving the product into the water. Low pH (acidic) may protonate the pyridine nitrogen (
      
      
      
      ), also driving it into the water.
    • Action: Check the aqueous layer pH. Maintain pH 5–6 . If the thiosulfate solution makes the mix too basic (pH > 8), buffer with a small amount of dilute

      
       or acetic acid to keep the product in the organic phase.
      
  • Separation: Separate layers. Wash the organic phase once with Brine (Sat. NaCl) to remove residual salts.

  • Drying: Dry over Sodium Sulfate (

    
    ) , filter, and concentrate.
    

Advanced Troubleshooting: "The Pink Layer Persists"

If the standard wash fails, iodine may be trapped in a Charge-Transfer Complex (CTC) with the pyridine nitrogen.

Method A: The Copper Powder Scavenge

Metallic copper reacts with iodine to form Copper(I) Iodide (


), which precipitates as a white/grey solid.
  • Dissolve crude material in a non-polar solvent (Toluene or DCM).

  • Add activated Copper powder (approx. 5-10% by weight of crude).

  • Stir at room temperature for 15–30 minutes.

  • Filter through a pad of Celite to remove the copper/CuI.

  • Concentrate the filtrate.

Method B: Solid Phase Scavenging (Silica/Thiosulfate)

For final polishing of small-scale batches.

  • Mix Solid Sodium Thiosulfate pentahydrate directly into the wet organic layer (before drying agent).

  • Stir for 20 minutes. The solid salt acts as a surface for reduction without an aqueous extraction (useful if your product is water-sensitive or highly water-soluble).

  • Filter off the solids.

Decision Matrix & Workflow

Use this logic flow to determine the correct purification path.

PurificationWorkflow Start Crude Reaction Mixture (Dark/Purple) Solvent Dissolve in EtOAc/DCM Start->Solvent ThioWash Wash with 10% Na2S2O3 (Vigorous Agitation) Solvent->ThioWash ColorCheck Check Organic Layer Color ThioWash->ColorCheck Clear Colorless/Pale Yellow ColorCheck->Clear Success StillColor Persistent Pink/Violet ColorCheck->StillColor Failure pHCheck Check pH of Aqueous Layer (Target: pH 5-6) Clear->pHCheck Copper Method A: Copper Powder Stir StillColor->Copper AdjustpH Adjust with dil. NH4Cl or AcOH pHCheck->AdjustpH pH > 8 or < 4 BrineWash Wash with Brine -> Dry -> Concentrate pHCheck->BrineWash pH OK AdjustpH->BrineWash Recryst Recrystallization (EtOH or Toluene) BrineWash->Recryst Copper->BrineWash

Figure 1: Decision tree for the purification of iodinated pyridinols, prioritizing chemical reduction followed by pH-controlled extraction.

Frequently Asked Questions (FAQ)

Q1: I washed with thiosulfate, but my yield is very low. Where did my product go? A: You likely lost it to the aqueous layer. 6-Iodo-2-methoxypyridin-3-ol has a phenolic hydroxyl group (


). Standard sodium thiosulfate solutions can be slightly basic. If the pH > 8, your product becomes a water-soluble phenolate salt (

).
  • Fix: Acidify the aqueous waste layer to pH 5 with dilute HCl and re-extract with EtOAc.

Q2: Can I use Sodium Bisulfite (


) instead of Thiosulfate? 
A:  Yes, bisulfite is an effective alternative reducing agent. However, it is acidic. Ensure the acidity does not protonate the pyridine nitrogen (

for the conjugate acid), which would also drive the product into the water. Thiosulfate is generally preferred for its milder pH profile.

Q3: My product is a solid. Can I just wash the solid with thiosulfate? A: Surface washing is rarely sufficient. Iodine gets trapped inside the crystal lattice (inclusion complex). It is best to dissolve the solid completely in an organic solvent, perform the wash, and then recrystallize.

Q4: Is the "Methoxy" group stable to these washes? A: Yes. The 2-methoxy group on the pyridine ring is generally stable to mild aqueous reduction (thiosulfate/bisulfite) and weak acids/bases used in workup. It is susceptible to strong acids (HI/HBr) or strong nucleophiles at high temperatures, but safe under these purification conditions.

References

  • General Iodination Workup: Frontier, A. (2026).[1] Workup for Removing Bromine or Iodine. University of Rochester Not Voodoo.[1] [Link]

  • Thiosulfate Chemistry: Royal Society of Chemistry. (2025).[2] The chemistry of thiosulfate ions. RSC Education. [Link]

Sources

Troubleshooting

Handling light sensitivity of iodinated pyridine derivatives

Technical Support Center: Handling & Photostability of Iodinated Pyridine Derivatives Introduction: The "Hidden" Yield Killer From: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Photodeiodination in P...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Photostability of Iodinated Pyridine Derivatives

Introduction: The "Hidden" Yield Killer

From: Dr. Aris Thorne, Senior Application Scientist Subject: Preventing Photodeiodination in Pyridine Scaffolds

Welcome to the technical support center for halogenated heterocycles. If you are working with 2-iodopyridine , 3-iodopyridine , or their derivatives, you are handling a "ticking clock" of reactivity. Unlike their benzene counterparts, iodinated pyridines possess an electron-deficient ring that destabilizes the carbon-iodine (C–I) bond under specific wavelengths, making them exceptionally prone to photodeiodination .

We frequently see researchers troubleshoot "failed" cross-couplings (Suzuki, Sonogashira) that are actually upstream handling failures. The starting material degraded before it ever entered the flask. This guide provides the protocols to arrest this degradation.

Module 1: The Mechanism of Failure

To solve the problem, you must understand the enemy. The C–I bond energy in iodopyridines is approximately 57–60 kcal/mol (compared to ~110 kcal/mol for C–H). Absorption of UV-Blue light (300–450 nm) excites the molecule, causing homolytic cleavage .

The Cascade:

  • Initiation: Light strikes the C–I bond.

  • Cleavage: The bond breaks, generating a pyridyl radical and an iodine radical (

    
    ).
    
  • Propagation/Termination: The reactive pyridyl radical abstracts a hydrogen atom from your solvent (e.g., THF, DCM), forming pyridine (protodeiodination). The iodine radicals recombine to form elemental iodine (

    
    ), which acts as an oxidant or poisons downstream catalysts.
    
Visualizing the Pathway

Photodeiodination Start 2-Iodopyridine Excited Excited State [Ar-I]* Start->Excited Absorption Light UV/Blue Light (λ < 450nm) Light->Excited Radicals Radical Pair (Py• + I•) Excited->Radicals Homolysis Prod1 Pyridine (Impurity) Radicals->Prod1 H-Abstraction Prod2 Elemental Iodine (I₂) (Catalyst Poison) Radicals->Prod2 Dimerization Solvent Solvent (H-Donor) Solvent->Prod1 +H

Figure 1: The photolytic degradation pathway of 2-iodopyridine. Note that the formation of


 is what causes the visible color change in your samples.

Module 2: Storage & Handling Protocols

Standard "amber glass" is often insufficient for long-term storage of highly sensitive iodides. Use this tiered protection system.

Protocol A: The "Dark Room" Weighing Technique

Use when: Weighing out reagents for critical GMP steps or kinetic studies.

  • Lighting: Turn off standard fluorescent lab lights. These emit sharp spikes in the UV/Blue region.

  • Safe Light: Use a Red LED headlamp or ambient red lighting (wavelength > 600 nm). Iodopyridines have negligible absorption in the red spectrum.

  • Speed: Weigh quickly. Do not leave the stock bottle open.

Protocol B: The "Russian Doll" Storage Method

Use when: Storing starting materials for >1 week.

LayerMaterialFunctionTechnical Note
Primary Amber Glass VialBlocks UVB/UVA (<400nm)Leaks ~10% of light in the 400–450nm (violet) range.[1]
Secondary Aluminum FoilTotal Block (Optical Density > 4)Essential. Amber glass alone is not enough for months of storage.
Tertiary Inert Atmosphere (Argon)Prevents OxidationRadical propagation is accelerated by

.
Environment Freezer (-20°C)Slows Kinetics2-Iodopyridine (MP ~27°C) will solidify; freeze-thaw cycles can introduce moisture. Desiccate before opening.

Module 3: Troubleshooting & Diagnostics

Scenario: You return to your bench and the reaction mixture looks "wrong." Use this diagnostic table to interpret the visual cues.

Visual Diagnostic Matrix
ObservationDiagnosisChemical CauseCorrective Action
Solution turns Pink/Violet Early Photolysis Formation of

in non-polar solvents (DCM, Hexanes, Toluene).
Stop. Check purity by TLC/LCMS. If <2% degradation, add copper powder (Cu) to sequester

.
Solution turns Brown/Yellow Advanced Photolysis Formation of

in polar solvents (THF, MeOH, DMF) or formation of charge-transfer complexes.
Critical Failure. High probability of catalyst poisoning (Pd oxidation). Purify immediately or discard.
Precipitate Formation Dimerization Radical coupling of two pyridyl rings (e.g., 2,2'-bipyridine).Filter solid. This byproduct is often insoluble in the reaction solvent.
Experimental Workflow: Safe Purification

Chromatography is a high-risk step due to the high surface area of silica gel exposed to light.

  • Wrap the Column: Completely encase the flash column in aluminum foil.

  • Cover Fraction Tubes: Use a cardboard box or black cloth over the fraction collector rack.

  • Rotovap Safety: Do not expose the flask to direct sunlight or hood lighting during evaporation. Lower the sash or wrap the flask.

Module 4: Frequently Asked Questions (FAQs)

Q1: My 2-iodopyridine is a liquid, but the SDS says melting point is 27°C. Is it pure? A: It is likely supercooled or contains trace impurities lowering the melting point. However, iodopyridines often exist as liquids in warm labs (>25°C). If it is a dark brown liquid, it is degraded. It should be a colorless to pale yellow oil/solid. Distill under reduced pressure or pass through a short plug of basic alumina to remove


 before use.

Q2: Can I use amber plastic (polypropylene) tubes instead of glass? A: Use with caution. While amber plastic blocks UV, iodine is lipophilic and can diffuse into or through certain plastics over time, leading to concentration changes. For storage >24 hours, always use glass.

Q3: I am running a Suzuki coupling. Does the light sensitivity matter during the reaction? A: Yes. Palladium catalysts (


) are sensitive to oxidation by the liberated iodine (

, which is inactive). Furthermore, aryl radicals generated by light can couple with your boronic acid randomly, leading to homocoupling byproducts. Wrap your reaction flask in foil , even inside the fume hood.

Q4: How do I remove the "pink" iodine color from my product? A: Wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (


)  or Sodium Bisulfite. This reduces the colored iodine (

) back to colorless iodide (

), which washes away in the aqueous phase.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Confirming C-I BDE ~57 kcal/mol).
  • Photodeiodination Mechanism: Ishikawa, M., et al. (1969). "Photolysis of 2,6-dicyanopyridine 1-oxides." Tetrahedron, 25(2), 295-300.[2] Link

  • Amber Glass Specifications: U.S. Pharmacopeia (USP) <671> Containers – Performance Testing. (Defines spectral transmission limits for light-resistant containers, typically <10% transmission at 290–450 nm).[1]

  • Handling of Light-Sensitive Reagents: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Iodine Solvatochromism: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Explaining the Violet vs. Brown color shift of Iodine).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of 6-Iodo-2-methoxypyridin-3-ol

This guide serves as a technical benchmark for the structural validation of 6-Iodo-2-methoxypyridin-3-ol , a critical heterocyclic scaffold in medicinal chemistry (often used in Suzuki-Miyaura couplings for kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmark for the structural validation of 6-Iodo-2-methoxypyridin-3-ol , a critical heterocyclic scaffold in medicinal chemistry (often used in Suzuki-Miyaura couplings for kinase inhibitors).

Unlike generic spectral lists, this document focuses on comparative analysis : distinguishing the target from its most common synthetic impurities (regioisomers) and validating reaction completion against precursors.

Executive Summary & Strategic Importance

In the synthesis of functionalized pyridines, the introduction of iodine at the C6 position is often competing with C5-iodination or over-iodination. Standard LCMS can confirm mass (MW 251.02), but it cannot definitively distinguish regioisomers. 1H NMR is the gold standard for this differentiation.

This guide compares the spectral signature of the target 6-Iodo isomer against:

  • The 5-Iodo Regioisomer (Common byproduct).

  • 2-Methoxypyridin-3-ol (Starting Material).

Comparative Analysis: Target vs. Alternatives

A. The Regioisomer Challenge: 6-Iodo vs. 5-Iodo

The most critical quality attribute is confirming the iodine position. This is determined not by chemical shift alone, but by spin-spin coupling patterns (


-coupling) .
FeatureTarget: 6-Iodo-2-methoxypyridin-3-ol Alternative: 5-Iodo-2-methoxypyridin-3-ol Scientific Rationale
Proton Positions H4 and H5H4 and H6Substituent arrangement dictates remaining protons.[1]
Coupling Pattern Doublets (

)
Doublets (

)
Both have two protons, but their proximity differs.
Coupling Constant (

)


Vicinal (Ortho) protons couple strongly (~8 Hz). Meta protons couple weakly (<3 Hz).
Structural Conclusion Ortho-substitution confirmed Meta-substitution confirmed This is the definitive "Go/No-Go" QC criteria.
B. Reaction Monitoring: Product vs. Precursor

When iodinating 2-methoxypyridin-3-ol , the disappearance of the C6-proton is the primary marker of conversion.

  • Precursor Signal: The starting material possesses a proton at C6 (typically

    
     7.5–8.0 ppm), often appearing as a doublet of doublets or multiplet due to coupling with H5 and H4.
    
  • Product Signal: In 6-Iodo-2-methoxypyridin-3-ol, the C6 position is substituted. The signal at ~7.5–8.0 ppm must completely disappear .

Detailed Spectral Data Specifications

Predicted Chemical Shifts & Assignments

Solvent: DMSO-d6 (Recommended for Hydroxyl proton visibility)

Signal (

ppm)
MultiplicityIntegrationCoupling (

)
AssignmentMechanistic Insight
10.0 – 10.5 Broad Singlet (

)
1H--OH (C3)Deshielded by aromatic ring and H-bonding. Visible in DMSO; often invisible in CDCl

.
7.20 – 7.35 Doublet (

)
1H

H5 (Ar-H)Ortho to Iodine. Iodine's "heavy atom effect" provides slight shielding compared to H4.
6.90 – 7.10 Doublet (

)
1H

H4 (Ar-H)Ortho to Hydroxyl. Electron-donating -OH group shields this position (ortho-effect).
3.80 – 3.95 Singlet (

)
3H--OCH

Characteristic methoxy singlet. Unaffected by regiochemistry.
3.33 Singlet--H_2OResidual Solvent Peak (Impurity)
2.50 Quintet--DMSOResidual Solvent Peak

Note on Chemical Shifts: Exact values may shift


 ppm depending on concentration and temperature. The multiplicity and coupling constants  are the invariant identifiers.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that supports the comparative analysis above, follow this specific acquisition protocol.

Step 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Use 0.6 mL DMSO-d6 (99.8% D).

    • Why? CDCl

      
       often leads to broad or missing -OH signals due to rapid proton exchange. DMSO stabilizes the -OH proton via hydrogen bonding, yielding a sharp diagnostic singlet.
      
  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

Step 2: Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (Sufficient for >5 mg).

  • Relaxation Delay (D1): Set to

    
     seconds .
    
    • Reasoning: Aromatic protons adjacent to quadrupole nuclei (Iodine) and isolated hydroxyl protons can have longer T1 relaxation times. A short D1 leads to integration errors, making the 1:1 ratio of H4:H5 inaccurate.

  • Spectral Width: -2 to 14 ppm (to capture the downfield -OH).

Step 3: Processing
  • Window Function: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is required for the broad -OH peak.

  • Integration: Calibrate the Methoxy singlet (3.8 ppm) to 3.00 .

    • Validation: The aromatic doublets must integrate to 1.00 each (

      
      ).
      

Decision Logic Visualization

The following diagram illustrates the logical workflow to confirm the structure and rule out the 5-iodo isomer.

NMR_Analysis_Workflow Start Crude Product (DMSO-d6) Check_OH Check 9.0-11.0 ppm Is -OH visible? Start->Check_OH Solvent_Switch Switch to DMSO-d6 or lower Temp Check_OH->Solvent_Switch No Aromatic_Region Analyze Aromatic Region (6.5 - 8.0 ppm) Check_OH->Aromatic_Region Yes Solvent_Switch->Aromatic_Region Count_Protons Count Aromatic Signals (Integration) Aromatic_Region->Count_Protons Three_Protons 3 Protons Found (H4, H5, H6) Count_Protons->Three_Protons Integral = 3 Two_Protons 2 Protons Found Count_Protons->Two_Protons Integral = 2 Result_SM Starting Material (Incomplete Rxn) Three_Protons->Result_SM Coupling_Analysis Measure J-Coupling between signals Two_Protons->Coupling_Analysis Ortho_Coupling J ≈ 8.0 Hz (Ortho) Coupling_Analysis->Ortho_Coupling Meta_Coupling J ≈ 2.0 Hz (Meta) Coupling_Analysis->Meta_Coupling Result_Target CONFIRMED: 6-Iodo-2-methoxypyridin-3-ol Ortho_Coupling->Result_Target Result_Isomer ISOMER: 5-Iodo-2-methoxypyridin-3-ol Meta_Coupling->Result_Isomer

Figure 1: Structural elucidation decision tree. The critical path for confirming the 6-iodo regioisomer relies on identifying the ortho-coupling constant (~8 Hz).

References

  • Sigma-Aldrich. Product Specification: 6-Iodo-5-methoxypyridin-3-ol (Regioisomer Reference). Retrieved from

  • National Institutes of Health (NIH). Iodination of Pyrimidine Derivatives: NMR Characterization. Retrieved from

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from

  • Royal Society of Chemistry. Metal-Free Synthesis of N-Fused Heterocyclic Iodides (Supporting Info). Retrieved from

Sources

Comparative

Technical Guide: Purity Determination Standards for 6-Iodo-2-methoxypyridin-3-ol

The following guide provides an in-depth technical comparison of elemental analysis standards versus modern orthogonal alternatives for the characterization of 6-Iodo-2-methoxypyridin-3-ol . [1] Executive Summary: The Pu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of elemental analysis standards versus modern orthogonal alternatives for the characterization of 6-Iodo-2-methoxypyridin-3-ol .

[1]

Executive Summary: The Purity Triad

In pharmaceutical intermediate development, 6-Iodo-2-methoxypyridin-3-ol (C₆H₆INO₂) represents a critical scaffold for kinase inhibitors.[1] Its high iodine content (~50% by mass) presents unique challenges for traditional characterization.[1]

While Elemental Analysis (CHN/X) has long been the "Gold Standard" for confirming chemical composition, it is destructive, requires large sample masses, and is prone to halogen interference. This guide compares EA against its modern alternatives—High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) —to determine the optimal workflow for drug development professionals.[1]

The Core Recommendation
  • Use Elemental Analysis (EA) only for initial compound characterization to confirm bulk elemental composition and absence of inorganic salts.

  • Use qNMR as the primary standard for absolute purity (weight %) determination, as it eliminates the need for identical reference standards and is unaffected by the high iodine content.

  • Use HPLC for impurity profiling (detecting regioisomers and des-iodo byproducts) but not for absolute mass balance.[1]

Compound Profile & Theoretical Standards

Before establishing analytical protocols, the theoretical baselines must be defined.

Target Compound: 6-Iodo-2-methoxypyridin-3-ol Molecular Formula: C₆H₆INO₂ Molecular Weight: 251.02 g/mol [1][2]

Theoretical Elemental Composition (Standards)

For a sample to pass "Research Grade" purity via EA, experimental values must fall within ±0.4% of these theoreticals.

ElementTheoretical Mass %Common Interference Source
Carbon (C) 28.71%Residual solvents (MeOH, DCM)
Hydrogen (H) 2.41%Moisture (H₂O)
Nitrogen (N) 5.58%Trapped atmospheric N₂ or incomplete combustion
Iodine (I) 50.55%Incomplete combustion; poisoning of catalysts
Oxygen (O) 12.75%Calculated by difference (usually)

The Standard: Elemental Analysis (CHN/X)

Principle & Causality

Combustion analysis relies on the flash combustion of the sample at >1000°C in an oxygen-rich environment. For halogenated pyridines, this is chemically hazardous to the instrument. The high iodine content (50%) can form volatile I₂ gases that do not fully reduce or can poison the thermal conductivity detector (TCD).

Protocol: Dynamic Flash Combustion (Modified for Halogens)

Objective: Accurate determination of C, H, N mass percentages.

  • Sample Preparation: Dry 6-Iodo-2-methoxypyridin-3-ol in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule. Note: Use a microbalance with d=0.1 µg precision.

  • Combustion Aids: Add 10 mg of Vanadium Pentoxide (V₂O₅) to the tin capsule.

    • Causality: V₂O₅ acts as an oxygen donor and flux, ensuring complete oxidative decomposition of the pyridine ring, which is refractory (hard to burn).

  • Scrubbing Layer: Ensure the reduction tube contains a Silver Wool or Silver Tungstate zone heated to 600°C.[1]

    • Mechanism:[1]

      
      .[1] This traps the iodine, preventing it from reaching the TCD and causing false high Nitrogen readings.
      
  • Analysis: Run in CHN mode. Calibrate using a halogenated standard (e.g., o-iodobenzoic acid) rather than acetanilide to match the combustion kinetics.

Limitations
  • Iodine Interference: Even with scrubbing, "carryover" effects can cause the Nitrogen baseline to drift.

  • Ambiguity: A result of C: 28.7% / H: 2.4% confirms the ratio but does not rule out the presence of inorganic impurities (like silica or sodium iodide) if they don't contain C/H/N.

The Alternatives: Comparative Performance

Alternative A: HPLC-UV (Chromatographic Purity)

Role: Detection of organic impurities (regioisomers, starting materials).[1]

Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[1]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (phenol moiety).[1]

  • Limitation: Reports "Area %". If 6-Iodo-2-methoxypyridin-3-ol has a different extinction coefficient than its impurities (likely, due to the heavy iodine atom affecting UV absorption), Area %

    
     Weight %.[1]
    
Alternative B: qNMR (Absolute Purity)

Role: Determination of absolute mass purity (Assay %).[1]

Protocol:

  • Internal Standard (IS): Select 1,3,5-Trimethoxybenzene or Maleic Acid .[1]

    • Requirement: The IS signals must not overlap with the pyridine protons (approx. 7.0–8.0 ppm) or the methoxy group (3.8 ppm).[1]

  • Solvent: DMSO-d₆ (ensures solubility of the hydroxyl group).[1]

  • Relaxation Delay (D1): Set to 30 seconds .

    • Causality: Iodine nuclei facilitate rapid relaxation (heavy atom effect), but accurate integration requires

      
      .[1] A long D1 ensures >99.9% magnetization recovery for precise integration.[1]
      
  • Calculation:

    
    [1]
    

Comparative Data Analysis

The following table summarizes the performance of EA against its alternatives for this specific iodinated compound.

FeatureElemental Analysis (CHN)HPLC-UVqNMR (¹H)
Primary Output Elemental Ratio (C/H/N)Relative Purity (Area %)Absolute Purity (Wt %)
Iodine Tolerance Low (Requires Ag traps)High (Separates easily)High (No interference)
Sample Required 2–5 mg (Destructive)< 1 mg (Recoverable)5–10 mg (Non-destructive)
Precision (RSD) ± 0.4%± 0.1%± 0.5%
Blind Spots Inorganic salts, WaterNon-UV active impuritiesProton-free impurities
Cost per Run Low ($)Medium (

)
High (

$ - Instrument time)

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This decision tree guides the researcher on which method to select based on the stage of drug development.

PurityDecisionTree Start Sample: 6-Iodo-2-methoxypyridin-3-ol Goal Define Analytical Goal Start->Goal CompCheck Check Composition (Formula Confirmation) Goal->CompCheck New Synthesis ImpurityCheck Profile Impurities (Regioisomers) Goal->ImpurityCheck Process Optimization AssayCheck Determine Potency (Absolute Wt%) Goal->AssayCheck GLP Batch Release EA Elemental Analysis (CHN) *Requires V2O5 + Ag Trap* CompCheck->EA HPLC HPLC-UV/MS *Gradient Elution* ImpurityCheck->HPLC qNMR qNMR (1H) *Internal Std: Maleic Acid* AssayCheck->qNMR Result1 Confirm Formula EA->Result1 Pass: ±0.4% Result2 Qualitative Purity HPLC->Result2 Pass: >98% Area Result3 Quantitative Potency qNMR->Result3 Pass: >98% Wt

Caption: Decision matrix for selecting the appropriate purity standard based on analytical requirements (Composition vs. Impurity Profiling vs. Potency).

Diagram 2: Combustion Analysis Mechanism (Iodine Trapping)

Visualizing why standard EA fails without specific modifications for iodinated pyridines.

CombustionMechanism cluster_0 Combustion Zone (1000°C) cluster_1 Reduction/Scrubbing Zone (600°C) Sample Sample + V2O5 Gases CO2, H2O, NOx, I2(g) Sample->Gases Flash Combustion AgTrap Silver Wool Trap (Captures Iodine) Gases->AgTrap Flow (He carrier) Cu Copper (Reduces NOx) Detector TCD Detector (Measures N2, CO2, H2O) Cu->Detector Clean N2, CO2, H2O AgTrap->Cu Iodine-Free Gas Iodine I2 trapped as AgI(s) AgTrap->Iodine

Caption: Schematic of the modified combustion flow required to prevent Iodine (I2) interference during Elemental Analysis.

Conclusion

For 6-Iodo-2-methoxypyridin-3-ol , standard Elemental Analysis is necessary but insufficient due to the high probability of halogen interference and its inability to detect non-carbonaceous impurities.[1]

Final Protocol Recommendation:

  • Routine Screening: Use HPLC-UV to ensure no regioisomers are present.[1]

  • Batch Release: Use qNMR for absolute purity certification.

  • Characterization: Use EA (with V₂O₅ and Ag-traps) only when full structural characterization is required for regulatory filing (e.g., IND submission).

References

  • Sigma-Aldrich. Product Specification: 6-Iodo-5-methoxypyridin-3-ol.[1] (Accessed 2024).[1][3] Link(Note: Representative source for physical properties of iodinated pyridines).

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1] Link[1]

  • Microanalysis, E. "Standards and CRMs for Elemental Analysis." Elemental Microanalysis Ltd, 2023.[1] Link

  • United States Pharmacopeia (USP). General Chapter <233> Elemental Impurities—Procedures. Link[1]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications."[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. Link[1]

Sources

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